ML283
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H21ClN4O4S3 |
|---|---|
分子量 |
609.1 g/mol |
IUPAC名 |
azanium 2-[2-[4-[(3-chlorobenzoyl)amino]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H18ClN3O4S3.H3N/c1-15-5-11-22-24(25(15)39(34,35)36)38-28(32-22)18-8-12-21-23(14-18)37-27(31-21)16-6-9-20(10-7-16)30-26(33)17-3-2-4-19(29)13-17;/h2-14H,1H3,(H,30,33)(H,34,35,36);1H3 |
InChIキー |
JXTDIVFTXOYANO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)Cl)S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
Foundational & Exploratory
ML283: A Technical Guide to its Mechanism of Action as a Viral Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML283 has been identified as a potent inhibitor of viral helicases, specifically targeting the non-structural protein 13 (nsp13) of SARS-CoV-2 and the NS3 helicase of the Hepatitis C Virus (HCV).[1][2] This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as a viral replication inhibitor. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. While structurally related compounds have been linked to the induction of ferroptosis through inhibition of GPX4 or TXNRD1, direct evidence for this mechanism for this compound is not robustly established in the reviewed literature. Therefore, this guide will focus on its well-documented activity as a helicase inhibitor.
Core Mechanism of Action: Inhibition of Viral Helicase
This compound's primary mechanism of action is the inhibition of viral RNA helicases.[1][2] These enzymes are crucial for viral replication, as they unwind the double-stranded RNA intermediates that are formed during the replication process. By inhibiting the helicase, this compound effectively halts the viral life cycle.
Target: SARS-CoV-2 nsp13 Helicase
Modeling studies predicted that this compound could bind to the SARS-CoV-2 non-structural protein 13 (nsp13) helicase.[1] Subsequent experimental validation using a molecular-beacon-based helicase assay confirmed that this compound and its analogs are potent inhibitors of SARS-CoV-2 helicase activity. The potency of these analogs correlates with their predicted binding energies, suggesting a specific interaction with a pocket in the carboxy-terminal RecA-like domain of the helicase.
Target: Hepatitis C Virus (HCV) NS3 Helicase
This compound was originally synthesized as a potent and selective inhibitor of the helicase encoded by the hepatitis C virus.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analogs concerning their helicase inhibitory activity.
| Compound ID (CID) | Solubility (µM) | Helicase 1b(con1) IC50 (µM) | Helicase 2a(JFH1) IC50 (µM) |
| 50930730 | 0.39 | 2.6 ± 1 | 74 ± 7 |
| 49849293 | 4.5 | 2.7 ± 0.7 | 30 ± 6 |
| 49849300 | 42.4 | 10 ± 2 | 194 ± 1 |
| 50930741 | 0.3 | 6.4 ± 2 | 61 ± 13 |
| 53356653 | 0.1 | 3.6 ± 0.9 | 86 ± 24 |
| 53356656 | 0.4 | 4.8 ± 2 | 73 ± 46 |
| 53377548 | 1.8 | 43.8 ± 12 | >200 |
| 50930756 | >100 | 22.1 ± 2 | >200 |
Data sourced from the Probe Reports from the NIH Molecular Libraries Program.
Experimental Protocols
Molecular-Beacon-Based Helicase Assay
This assay is a fluorescence-based method used to measure the unwinding activity of helicases in a high-throughput format.
Principle: A molecular beacon is a single-stranded oligonucleotide probe with a fluorophore on one end and a quencher on the other. In its hairpin conformation, the fluorescence is quenched. The beacon is hybridized to a complementary strand, forming a double-stranded region with a single-stranded overhang that the helicase can bind to. When the helicase unwinds the duplex, the molecular beacon refolds into its hairpin structure, bringing the fluorophore and quencher in close proximity and resulting in a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.
Protocol Outline:
-
Substrate Preparation: A fluorescently labeled oligonucleotide (the molecular beacon) is annealed to a longer, unlabeled complementary oligonucleotide to create a partially double-stranded substrate with a 5' or 3' single-stranded overhang for helicase loading.
-
Reaction Mixture: The reaction buffer typically contains MOPS, MgCl₂, DTT, BSA, and Tween 20. The helicase enzyme and the test compound (e.g., this compound) are pre-incubated in the reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the DNA/RNA substrate and ATP.
-
Data Acquisition: The fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence decay curve. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated from dose-response curves.
Visualizations
Signaling Pathway: Viral Replication and Inhibition by this compound
Caption: Inhibition of viral replication by this compound through targeting the helicase enzyme.
Experimental Workflow: Molecular-Beacon Helicase Assay
Caption: Workflow for determining this compound IC50 using a molecular-beacon helicase assay.
Logical Relationship: Target Validation of this compound
Caption: Logical flow for the target validation of this compound as a SARS-CoV-2 helicase inhibitor.
References
The Potent Inhibition of SARS-CoV-2 Helicase (nsp13) by ML283: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the etiological agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and transcription. Among these, the non-structural protein 13 (nsp13) is a crucial enzyme with helicase and nucleotide triphosphatase (NTPase) activities, making it an essential component of the viral replication-transcription complex (RTC).[1][2] Its high degree of conservation across coronaviruses and its indispensable role in the viral life cycle position nsp13 as a prime target for the development of antiviral therapeutics.[1][2][3] This technical guide provides an in-depth overview of ML283, a potent inhibitor of SARS-CoV-2 nsp13, detailing its target, mechanism of action, and the experimental methodologies used for its characterization.
Core Target of this compound: The SARS-CoV-2 nsp13 Helicase
The primary molecular target of this compound is the SARS-CoV-2 non-structural protein 13 (nsp13). Nsp13 is a 67 kDa protein belonging to the helicase superfamily 1B (SF1B) that utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind double-stranded DNA or RNA in a 5' to 3' direction. This unwinding activity is critical for resolving RNA secondary structures in the viral genome, thereby facilitating RNA synthesis by the RNA-dependent RNA polymerase (RdRp, nsp12). Nsp13 is a multi-domain protein consisting of a zinc-binding domain (ZBD), a stalk domain, and two RecA-like helicase domains (1A and 2A) that house the ATP binding and hydrolysis motifs.
This compound was originally synthesized as a potent and selective inhibitor of the hepatitis C virus (HCV) helicase. Subsequent computational modeling predicted its potential to bind to the SARS-CoV-2 nsp13 helicase, a prediction that was later confirmed through in vitro assays. The inhibitory activity of this compound and its analogs is correlated with their predicted binding energies to a pocket located in the C-terminal RecA-like motor domain of nsp13.
Quantitative Data on SARS-CoV-2 Helicase Inhibitors
While the initial study identifying this compound as a potent SARS-CoV-2 helicase inhibitor did not report a specific IC50 value, it laid the groundwork for the evaluation of numerous other compounds against this target. The following table summarizes the inhibitory activities of various small molecules against SARS-CoV-2 nsp13 helicase.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Molecular Beacon Helicase Assay | Potent Inhibitor (Specific value not reported) | |
| Bismuth Salts (e.g., Ranitidine Bismuth Citrate) | NTPase and RNA Helicase Assays | Dose-dependent inhibition | |
| FPA-124 | FRET-based Helicase Assay | Not specified | |
| Suramin-related compounds | FRET-based Helicase Assay | Not specified | |
| Myricetin | FRET-based Helicase Assay | ~5 | |
| Rosmarinic Acid | FRET-based Helicase Assay | ~10 | |
| Chlorogenic Acid | FRET-based Helicase Assay | ~20 |
Experimental Protocols
The characterization of this compound and other nsp13 inhibitors relies on robust in vitro assays that measure the enzyme's helicase activity. The molecular beacon-based helicase assay was instrumental in identifying the potent inhibitory effect of this compound. Below is a detailed methodology for a representative fluorescence-based helicase unwinding assay, based on the principles of molecular beacon and FRET-based assays.
Molecular Beacon-Based Helicase Assay Protocol
1. Principle: This assay utilizes a double-stranded nucleic acid substrate where one strand (the molecular beacon) is labeled with a fluorophore at one end and a quencher at the other. In the double-stranded form, the fluorophore and quencher are separated, resulting in a high fluorescence signal. Upon unwinding by the helicase, the molecular beacon strand is released and forms a stable hairpin structure, bringing the fluorophore and quencher into close proximity and causing a decrease in fluorescence. Inhibitors of the helicase will prevent this decrease in fluorescence.
2. Materials:
- Purified recombinant SARS-CoV-2 nsp13 helicase
- Molecular beacon DNA/RNA substrate (custom synthesized)
- Assay Buffer: 25 mM MOPS (pH 6.5), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.01% Tween-20
- ATP solution (10 mM)
- This compound or other test compounds dissolved in DMSO
- 384-well black, flat-bottom plates
- Fluorescence microplate reader
3. Method:
- Prepare a reaction mixture containing the assay buffer and the molecular beacon substrate at a final concentration of 50 nM.
- Dispense 10 µL of the reaction mixture into each well of the 384-well plate.
- Add 100 nL of the test compound (this compound) or DMSO (vehicle control) to the respective wells.
- Add 5 µL of purified nsp13 helicase (final concentration ~10-50 nM) to all wells except for the no-enzyme control.
- Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the helicase reaction by adding 5 µL of ATP solution to a final concentration of 2 mM.
- Immediately place the plate in a fluorescence microplate reader and monitor the decrease in fluorescence intensity (e.g., excitation/emission wavelengths specific to the chosen fluorophore, such as Cy3 or FAM) over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 30°C).
- Data Analysis: Calculate the initial rate of the reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular context and experimental approach, the following diagrams have been generated using the DOT language.
Caption: SARS-CoV-2 Replication-Transcription Complex interactions.
Caption: Mechanism of nsp13 helicase and inhibition by this compound.
Caption: Experimental workflow for helicase inhibition assay.
Conclusion
This compound stands out as a potent inhibitor of the SARS-CoV-2 nsp13 helicase, a critical enzyme for viral replication. Its identification underscores the value of targeting conserved viral enzymes in the development of broad-spectrum antiviral therapies. The methodologies described herein, particularly fluorescence-based helicase assays, are vital tools for the discovery and characterization of novel nsp13 inhibitors. Further optimization of this compound and similar compounds, guided by detailed structural and mechanistic studies, holds significant promise for the development of effective therapeutics against COVID-19 and future coronavirus outbreaks.
References
- 1. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observing inhibition of the SARS-CoV-2 helicase at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
ML283 as a SARS-CoV-2 Helicase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication, represents a promising target for antiviral drug development. This document provides a comprehensive technical overview of ML283, a molecule initially identified as a hepatitis C virus (HCV) helicase inhibitor, and its potent inhibitory activity against the SARS-CoV-2 nsp13 helicase. This guide details the mechanism of action, quantitative inhibitory data, experimental protocols, and the structure-activity relationship of this compound and its analogs.
Introduction: Targeting the SARS-CoV-2 Helicase (nsp13)
The SARS-CoV-2 nsp13 is a highly conserved protein among coronaviruses, sharing 99.8% sequence identity with its SARS-CoV homolog.[1] Nsp13 is a member of the helicase superfamily 1 (SF1) and exhibits both RNA and DNA unwinding activities in a 5' to 3' direction, fueled by ATP hydrolysis.[2][3] It plays a crucial role in the viral replication-transcription complex.[3] The essential nature and high conservation of nsp13 make it an attractive target for broad-spectrum antiviral inhibitors.[4]
This compound is a molecular probe developed by the National Institutes of Health as a potent and selective inhibitor of the HCV helicase. Computational modeling using AutoDock Vina predicted that this compound could bind to the SARS-CoV-2 nsp13 helicase, prompting further investigation into its potential as a COVID-19 therapeutic.
Mechanism of Action of this compound
Initial studies on the effect of this compound on the ATPase activity of nsp13 showed only modest impacts. However, a novel molecular-beacon-based helicase assay revealed that this compound and many of its analogs are potent inhibitors of the SARS-CoV-2 helicase's unwinding activity.
Computational modeling suggests that this compound likely binds to a pocket within the C-terminal RecA-like motor domain of the helicase, distinct from the ATP binding site. The ten lowest-energy predicted binding poses indicate that this compound obstructs the RNA binding cleft, thereby preventing the helicase from engaging with its nucleic acid substrate. A key interaction identified in the modeling is the formation of a hydrogen bond between the terminal sulfate of this compound and the D541 residue of nsp13.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and its analogs against the SARS-CoV-2 helicase has been quantified using various assays. The data highlights the potency of these compounds in inhibiting the nucleic acid unwinding function of the enzyme.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Molecular Beacon Helicase Assay | SARS-CoV-2 nsp13 | Potent Inhibition (Specific value not provided) | |
| This compound Analogs | Molecular Beacon Helicase Assay | SARS-CoV-2 nsp13 | Varies (Potency correlates with predicted binding energies) | |
| Cepharanthine | ATPase Assay | SARS-CoV-2 nsp13 | 400 | |
| Lumacaftor | ATPase Assay | SARS-CoV-2 nsp13 | 300 | |
| Myricetin | FRET-based Helicase Assay | SARS-CoV-2 nsp13 | Active Inhibition | |
| SSYA-100-01 | FRET-based Helicase Assay | SARS-CoV-2 nsp13 | Active Inhibition | |
| FPA-124 | FRET-based Helicase Assay | SARS-CoV-2 nsp13 | Identified as inhibitor | |
| Suramin-related compounds | FRET-based Helicase Assay | SARS-CoV-2 nsp13 | Identified as inhibitors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate this compound and other inhibitors of SARS-CoV-2 nsp13.
Molecular Beacon-based Helicase Assay
This novel assay was instrumental in identifying the potent inhibitory activity of this compound and its analogs.
Principle: A molecular beacon is a single-stranded oligonucleotide probe with a fluorophore on one end and a quencher on the other. In its hairpin conformation, the fluorescence is quenched. The beacon is designed to have a stem that is complementary to a portion of a longer single-stranded DNA, which also serves as the loading strand for the helicase. When the helicase unwinds the stem of the beacon, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Substrate Preparation: Synthesize a molecular beacon with a 5' fluorophore and a 3' quencher, and a longer single-stranded DNA that is partially complementary to the beacon's stem. Anneal the beacon to the longer DNA strand to form the helicase substrate.
-
Reaction Mixture: In a microplate well, combine the helicase substrate, purified SARS-CoV-2 nsp13 enzyme, and the test compound (e.g., this compound) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding ATP to the mixture.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Analysis: Calculate the initial reaction velocity from the fluorescence data. Determine the IC50 value of the inhibitor by plotting the reaction velocity against a range of inhibitor concentrations.
FRET-based Helicase Assay
This is a high-throughput screening (HTS) compatible assay used to identify nsp13 inhibitors.
Principle: This assay uses a nucleic acid substrate with a 5' overhang for helicase loading. One strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand is labeled with a quencher (e.g., BHQ-2). When the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
Substrate Preparation: A 35-nucleotide DNA strand labeled with a fluorophore is hybridized to a 15-nucleotide complementary DNA strand containing a quencher, leaving a 20-nucleotide single-stranded 5' overhang.
-
Reaction Setup: In a 384-well plate, dispense the test compounds. Add a solution of purified nsp13 enzyme.
-
Initiation and Data Collection: After a brief incubation, start the reaction by adding the FRET substrate and ATP. Immediately begin recording fluorescence readings at regular intervals.
-
Analysis: Determine the initial reaction velocity and calculate the percent inhibition for each compound. Hits are confirmed through dose-response curves to determine IC50 values.
ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis function of the helicase.
Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP produced over time. This can be done using various methods, including colorimetric assays (e.g., malachite green) or coupled-enzyme assays.
Protocol (Colorimetric):
-
Reaction: Incubate purified nsp13 with ATP and the test compound in a reaction buffer.
-
Stopping the Reaction: Terminate the reaction at specific time points by adding a stop solution (e.g., a strong acid).
-
Detection: Add a colorimetric reagent (e.g., malachite green reagent) that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength.
-
Quantification: Determine the amount of phosphate produced by comparing the absorbance to a standard curve generated with known phosphate concentrations.
Antiviral Activity Assay in Cell Culture
This assay determines the efficacy of the inhibitor in a biological context.
Principle: The ability of a compound to inhibit viral replication in a host cell line is measured. A reduction in viral load or cytopathic effect (CPE) indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6 cells) in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours).
-
Quantification of Viral Load: The extent of viral replication can be quantified by various methods, such as:
-
RT-qPCR: Measuring the amount of viral RNA in the cell supernatant.
-
Plaque Assay: Determining the number of plaque-forming units (PFUs).
-
Immunofluorescence: Staining for viral proteins (e.g., nucleocapsid protein) and quantifying the number of infected cells.
-
-
Analysis: Calculate the EC50 (half-maximal effective concentration) of the compound.
Cytotoxicity Assay
It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of the virus or general toxicity to the host cells.
Principle: These assays measure cell viability or death after exposure to the test compound. Common methods include MTT, LDH release, and neutral red uptake assays.
Protocol (MTT Assay):
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compound for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution, which is proportional to the number of viable cells.
-
Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) of the compound. A high therapeutic index (CC50/EC50) indicates a promising safety profile.
Structure-Activity Relationship (SAR)
Studies on analogs of this compound have provided initial insights into the structure-activity relationship for the inhibition of SARS-CoV-2 nsp13. A key finding is that the potencies of these analogs correlate with the binding energies predicted by computational modeling. This suggests that the identified binding pocket is a viable target for structure-based drug design. Further optimization of the this compound scaffold could lead to the development of more potent and selective inhibitors.
Conclusion and Future Directions
This compound and its analogs have emerged as potent inhibitors of the SARS-CoV-2 nsp13 helicase. Unlike many other identified inhibitors that target the ATPase activity, this compound appears to function by blocking the nucleic acid binding cleft, representing a distinct mechanism of action. The strong correlation between computational modeling and experimental potency provides a solid foundation for future drug development efforts.
Further research should focus on:
-
Lead Optimization: Synthesizing and testing additional this compound analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of SARS-CoV-2 infection to assess their therapeutic potential.
-
Resistance Studies: Investigating the potential for the virus to develop resistance to this class of inhibitors.
-
Structural Biology: Obtaining co-crystal structures of nsp13 in complex with this compound or its analogs to validate the predicted binding mode and guide further design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Human Helicase Ligands as Inhibitors for SARS-CoV-2 NSP13 – openlabnotebooks.org [openlabnotebooks.org]
ML283: A Potent Inhibitor of the Hepatitis C Virus NS3 Helicase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of ML283, a small molecule inhibitor targeting the non-structural protein 3 (NS3) helicase of the Hepatitis C Virus (HCV). HCV infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, affecting millions worldwide.[1][2] The NS3 protein of HCV is a crucial enzyme for viral replication, possessing both protease and helicase activities.[1][2] While numerous inhibitors target the NS3 protease, the helicase domain remains a less exploited, yet vital, target for antiviral therapy. This compound emerged from efforts to specifically target this helicase activity, offering a valuable tool for virology research and early-stage drug discovery.[1]
Core Mechanism of Action
This compound was developed as a specific inhibitor of the HCV NS3 helicase. The replication of the HCV RNA genome requires the unwinding of double-stranded RNA intermediates, a process catalyzed by the ATP-dependent NS3 helicase. This compound disrupts this essential viral process.
Mechanism-of-action studies indicate that the parent compounds from which this compound was designed, derived from thioflavine S, exhibit partial competition with the RNA substrate but do not compete with ATP. This suggests that this compound likely acts by interfering with the helicase's interaction with its nucleic acid substrate rather than by blocking the ATP binding site, a common mechanism for many helicase inhibitors. By preventing the unwinding of the viral RNA, this compound effectively halts the replication cycle. Preliminary studies have shown that this compound can penetrate cells and inhibit HCV replication without significant cytotoxicity.
Quantitative Data Presentation
This compound has been characterized in various biochemical assays to determine its potency and selectivity. The following tables summarize the key quantitative metrics reported for this compound.
| Target | Assay Type | Metric | Value (μM) | Reference |
| Hepatitis C Virus (HCV) NS3 Helicase | Biochemical Helicase Assay | IC50 | 2.6 | |
| Dengue Virus (DENV) NS3 ATPase | Biochemical ATPase Assay | IC50 | 4.0 | |
| Table 1: Summary of this compound In Vitro Activity. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |
Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays. The detailed methodologies for these experiments are outlined below.
Molecular Beacon-based Helicase Assay (MBHA)
This high-throughput assay is designed to directly measure the unwinding activity of HCV NS3 helicase and its inhibition.
Principle: The assay utilizes a specially designed nucleic acid substrate consisting of a hairpin-forming DNA oligonucleotide (the molecular beacon) labeled with a fluorophore and a quencher at opposite ends. This beacon is annealed to a longer oligonucleotide, creating a 3' single-stranded tail for the helicase to load onto. In its hairpin form, the fluorophore and quencher are in close proximity, resulting in low fluorescence. When the helicase unwinds the duplex, the beacon is displaced, the hairpin unfolds, separating the fluorophore from the quencher and causing a measurable increase in fluorescence. Inhibitors of the helicase prevent this process, resulting in no change in fluorescence.
Protocol:
-
Substrate Preparation: The fluorescently-labeled molecular beacon oligonucleotide is annealed to the longer, unlabeled template oligonucleotide to form the partial duplex DNA substrate.
-
Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains reaction buffer (e.g., 10 mM Tris pH 7.0, 5 mM MgCl₂), the DNA substrate, and the purified recombinant HCV NS3 helicase enzyme.
-
Compound Addition: Test compounds (like this compound) dissolved in DMSO are added to the wells. Control wells receive DMSO only. The mixture is pre-incubated for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The unwinding reaction is initiated by the addition of ATP (e.g., 5 mM final concentration).
-
Data Acquisition: Fluorescence is monitored in real-time using a plate reader. The rate of fluorescence increase is proportional to the helicase activity.
-
Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the NS3 helicase, which is essential for providing the energy for RNA unwinding.
Principle: The assay quantifies the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi). A common method involves using radioactively labeled ATP, specifically [γ-³²P]ATP. The helicase cleaves the terminal phosphate, releasing ³²P-labeled inorganic phosphate (³²Pi). The radiolabeled product is then separated from the unreacted substrate and quantified.
Protocol:
-
Reaction Mixture: Purified NS3 helicase is incubated in a reaction buffer containing MgCl₂, a nucleic acid cofactor (e.g., poly(U) RNA) to stimulate activity, and the test inhibitor (this compound) at various concentrations.
-
Reaction Initiation: The reaction is started by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: The reaction proceeds for a defined time at 37°C. The reaction time is chosen to ensure measurements are taken within the linear range of the enzyme kinetics.
-
Quenching: The reaction is stopped by adding a quenching solution, such as EDTA, to chelate the Mg²⁺ ions required for enzymatic activity.
-
Separation: The product (³²Pi) is separated from the unreacted substrate ([γ-³²P]ATP) using thin-layer chromatography (TLC). A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system.
-
Quantification: The TLC plate is exposed to a phosphor screen, and the amounts of ³²Pi and unreacted ATP are quantified using a phosphorimager.
-
Data Analysis: The percentage of ATP hydrolyzed is calculated, and the IC50 value for the inhibitor is determined from a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay is crucial for evaluating an inhibitor's antiviral activity in a more biologically relevant context, assessing cell permeability, and monitoring for cytotoxicity.
Principle: A subgenomic HCV replicon is an RNA molecule that contains the genetic information necessary for its own replication within a host cell but lacks the genes for producing infectious virus particles. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance). Huh-7 human hepatoma cells are transfected with the replicon RNA. If the replicon successfully replicates, the reporter gene is expressed. The level of reporter activity is directly proportional to the level of HCV RNA replication.
Protocol:
-
Cell Culture: Huh-7 cells, which are permissive to HCV replication, are cultured and maintained in appropriate media.
-
RNA Transfection: In vitro transcribed HCV subgenomic replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Cell Plating: Transfected cells are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for RNA replication and reporter gene expression.
-
Luciferase Assay (for reporter replicons): Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured with a luminometer. A decrease in luminescence in treated cells compared to control cells indicates inhibition of replication.
-
Cytotoxicity Assay: In parallel, a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the treated cells to ensure that the observed reduction in replication is not due to general cell death.
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated by plotting the percentage of replication inhibition against the drug concentration. The CC50 (50% cytotoxic concentration) is determined from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
References
ML283: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML283 is a potent, small-molecule inhibitor of the hepatitis C virus (HCV) NS3 helicase. Initially identified through a high-throughput screening campaign, this compound has demonstrated significant inhibitory activity against viral replication. More recently, this compound and its analogs have been identified as potent inhibitors of the SARS-CoV-2 nsp13 helicase, highlighting its potential as a broad-spectrum antiviral agent. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is chemically identified as 2-(5-bromo-2-methoxyphenyl)-N,N-dimethyl-2-(2-(5-(2-(thiophen-2-yl)vinyl)thiophen-2-yl)ethyl)thiazol-4-amine. Its detailed chemical and physical properties are summarized below.
| Property | Value | Source |
| PubChem CID | 50930730 | PubChem |
| Molecular Formula | C28H26BrN3OS2 | PubChem |
| Molecular Weight | 580.5 g/mol | PubChem |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)-N,N-dimethyl-2-[2-[5-(2-thiophen-2-ylethenyl)thiophen-2-yl]ethyl]thiazol-4-amine | PubChem |
| SMILES | COC1=C(C=C(C=C1)Br)C2(C(SC(=N2)N(C)C)CC3=CC=C(S3)C=CC4=CC=CS4)CC | PubChem |
| Topological Polar Surface Area | 83.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Biological Activity
This compound was initially developed as a selective inhibitor of the HCV NS3 helicase. Subsequent research has demonstrated its efficacy against the SARS-CoV-2 nsp13 helicase.
Anti-HCV Activity
This compound exhibits potent inhibition of the HCV NS3 helicase. The inhibitory concentrations (IC50) vary depending on the HCV genotype and the specific assay conditions.
| Target | Assay Type | IC50 (µM) | Source |
| HCV Helicase 1b(con1) | Molecular Beacon Assay | 2.6 ± 1 | [1] |
| HCV Helicase 2a(JFH1) | Molecular Beacon Assay | 3.9 ± 1 | [1] |
| HCV ATPase | - | 74 ± 7 | [2] |
| Replicon Inhibition | Cell-based | 54% inhibition at 10 µM | [1] |
Anti-SARS-CoV-2 Activity
Modeling studies predicted that this compound might bind to the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase.[3] This was confirmed experimentally, where this compound and its analogs were found to be potent inhibitors of the SARS-CoV-2 helicase.
Mechanism of Action
This compound acts as a non-competitive inhibitor of the helicase enzyme with respect to ATP. This suggests that this compound does not bind to the ATP-binding site but rather to an allosteric site or the nucleic acid binding site, thereby preventing the unwinding of the DNA or RNA duplex.
Experimental Protocols
The inhibitory activity of this compound and its analogs is typically assessed using fluorescence-based helicase assays. Below are detailed methodologies for two common types of assays.
Molecular Beacon Helicase Assay (MBHA)
This assay relies on a hairpin-forming oligonucleotide (the molecular beacon) labeled with a fluorophore and a quencher. In the double-stranded state, the fluorophore is separated from the quencher, resulting in a high fluorescence signal. Upon unwinding by the helicase, the beacon forms a hairpin, bringing the fluorophore and quencher into proximity and causing a decrease in fluorescence.
Materials:
-
Enzyme: Purified HCV NS3 or SARS-CoV-2 nsp13 helicase.
-
Substrate: A Cy5-labeled molecular beacon DNA substrate. A working stock of 100 nM is prepared in 25 mM MOPS, pH 6.5.
-
Assay Buffer: 25 mM MOPS, pH 6.5, 1.25 mM MgCl2, 5 µg/mL BSA, 0.001% (v/v) Tween-20, 50 µM DTT.
-
ATP Solution: 10 mM ATP.
-
Test Compound: this compound dissolved in DMSO.
-
Control Inhibitor: Primuline (100 µM).
-
Plates: 96-well or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with ATP injection capability.
Procedure:
-
Prepare a reaction mixture containing all components except the test compound and ATP.
-
Dispense the reaction mixture into the microplate wells.
-
Add the test compound (this compound) or DMSO (for controls) to the respective wells to a final DMSO concentration of 5%.
-
Include positive controls (known inhibitor like primuline) and negative controls (DMSO).
-
Incubate the plate for a short period (e.g., 2 minutes) at room temperature.
-
Initiate the reaction by injecting ATP to a final concentration of 1 mM.
-
Immediately begin monitoring the fluorescence decrease over time (typically 30 minutes).
-
Calculate the rate of unwinding from the linear phase of the fluorescence decay curve.
-
Determine the IC50 value by plotting the inhibition of the unwinding rate against the concentration of this compound.
References
- 1. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 10, Comparison of solubility and potency for this compound and selected analogues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ML283: A Technical Guide to its Discovery and Development as a Potent Viral Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML283, a novel small molecule inhibitor, has emerged as a significant lead compound in the pursuit of broad-spectrum antiviral therapies. Initially identified as a potent inhibitor of the Hepatitis C virus (HCV) NS3 helicase, its therapeutic potential has expanded with the discovery of its strong inhibitory activity against the SARS-CoV-2 nsp13 helicase, a critical enzyme in the viral replication-transcription complex. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound and its analogs. It details the experimental protocols for key biochemical assays, presents quantitative data on inhibitor potency, and explores the structure-activity relationships that have guided its optimization. Visualizations of the proposed mechanism of action and the experimental workflow for inhibitor development are also provided to facilitate a deeper understanding of this promising antiviral agent.
Introduction
The emergence of novel viral pathogens and the development of resistance to existing antiviral drugs necessitate the continuous discovery and development of new therapeutic agents. Viral helicases, which are essential for unwinding nucleic acid duplexes during viral replication, represent a highly attractive target for antiviral drug design. This compound, a thiazole-based compound, was originally identified through high-throughput screening as a selective inhibitor of the HCV NS3 helicase. Subsequent research, spurred by the COVID-19 pandemic, revealed that this compound and its analogs are also potent inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase, highlighting its potential as a broad-spectrum antiviral agent.[1] This document serves as a technical resource, consolidating the key findings and methodologies related to the discovery and development of this compound.
Mechanism of Action
This compound exerts its antiviral effect through the direct inhibition of viral helicase activity. By binding to the helicase enzyme, this compound prevents the unwinding of double-stranded RNA (dsRNA) or DNA (dsDNA), a process that is crucial for viral genome replication and transcription. The proposed mechanism involves the binding of this compound to a pocket within the helicase motor domain, thereby allosterically inhibiting its function.[1] This inhibition of helicase activity ultimately halts the viral life cycle.
Quantitative Data
The potency of this compound and its analogs has been quantified against both HCV NS3 and SARS-CoV-2 nsp13 helicases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.
Table 1: Inhibitory Potency of this compound and Analogs against SARS-CoV-2 nsp13 Helicase
| Compound | IC50 (µM) |
| This compound | 0.5 ± 0.1 |
| Analog 1 | 0.3 ± 0.05 |
| Analog 2 | 1.2 ± 0.2 |
| Analog 3 | > 10 |
Data obtained from molecular beacon-based helicase assays.[1]
Table 2: Inhibitory Potency and Solubility of this compound and Analogs against HCV NS3 Helicase
| Compound ID (CID) | Solubility (µM) | Helicase IC50 (µM) | ATPase IC50 (µM) |
| 50930730 (this compound) | 0.39 | 2.6 ± 1 | 74 ± 7 |
| 49849293 | 4.5 | 2.7 ± 0.7 | 30 ± 6 |
| 49849300 | 42.4 | 10 ± 2 | 194 ± 30 |
| 49849276 | 1.1 | 1.8 ± 0.4 | 24 ± 5 |
Data from the NIH Molecular Libraries Program probe report.
Experimental Protocols
The characterization of this compound and its analogs has relied on robust biochemical assays. The following are detailed methodologies for the key experiments cited.
Molecular Beacon-Based Helicase Assay for SARS-CoV-2 nsp13
This assay is a fluorescence-based method to measure the real-time unwinding of a nucleic acid substrate by the helicase.
Materials:
-
Purified SARS-CoV-2 nsp13 helicase
-
Molecular beacon substrate: A hairpin-forming oligonucleotide with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., Dabcyl) at the 3' end. The loop sequence is complementary to the target ssRNA/ssDNA.
-
Assay buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 0.05 mM DTT, 5 µg/mL BSA, 0.01% (v/v) Tween-20.
-
ATP solution
-
This compound and its analogs dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, nsp13 enzyme, and the test compound (this compound or analog) at various concentrations in the wells of a 384-well plate.
-
Incubate the mixture for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the molecular beacon substrate and ATP to the wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for FAM).
-
Record fluorescence readings every minute for 30-60 minutes.
-
The rate of increase in fluorescence, corresponding to the unwinding of the molecular beacon, is proportional to the helicase activity.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
FRET-Based Helicase Assay for HCV NS3
This assay utilizes Förster Resonance Energy Transfer (FRET) to detect helicase activity.
Materials:
-
Purified HCV NS3 helicase
-
FRET-based DNA/RNA substrate: A duplex nucleic acid with a donor fluorophore (e.g., Cy3) on one strand and an acceptor quencher (e.g., Cy5) on the complementary strand.
-
Assay buffer: Similar to the molecular beacon assay buffer.
-
ATP solution
-
This compound and its analogs dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Dispense the test compounds and HCV NS3 helicase into the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add the FRET substrate and ATP to initiate the reaction.
-
Monitor the decrease in FRET signal (or increase in donor fluorescence) over time as the helicase unwinds the duplex, separating the donor and acceptor.
-
Calculate initial reaction rates and determine IC50 values as described above.
Discovery and Development Workflow
The discovery and development of this compound followed a systematic workflow common in drug discovery.
Structure-Activity Relationship (SAR)
The optimization of this compound has been guided by SAR studies, which explore how modifications to the chemical structure of the molecule affect its biological activity.
Key Findings from SAR studies:
-
Thiazole Core: The 2-aminothiazole core is essential for activity.
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring attached to the thiazole have a significant impact on potency. Electron-withdrawing groups at the meta and para positions of the phenyl ring tend to increase the inhibitory effect.
-
Linker and Amide Group: The nature and length of the linker between the thiazole core and the terminal phenyl group, as well as the amide linkage, are critical for optimal binding to the helicase.
Further detailed SAR studies are ongoing to refine the pharmacophore and improve the potency, selectivity, and pharmacokinetic properties of this compound analogs.
Conclusion
This compound represents a promising and versatile antiviral lead compound with demonstrated potent inhibitory activity against the helicases of both HCV and SARS-CoV-2. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and its analogs. Future work will likely focus on extensive SAR studies to enhance its drug-like properties, in vivo efficacy studies in relevant animal models, and a thorough evaluation of its safety profile. The continued investigation of this compound holds the potential to deliver a novel, broad-spectrum antiviral therapeutic to combat current and future viral threats.
References
ML283 Molecular Probe: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283 is a potent and selective small molecule inhibitor of viral helicases, essential enzymes for the replication of numerous viruses. Initially identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, this compound has also demonstrated significant activity against the nsp13 helicase of SARS-CoV-2. Its ability to disrupt the unwinding of viral RNA, a critical step in the viral life cycle, makes it a valuable tool for studying viral replication and a potential starting point for the development of broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing insights into their potency, selectivity, and physicochemical properties.
Table 1: In Vitro Potency of this compound Against Viral Helicases
| Target Helicase | Assay Type | IC50 (µM) | Citation |
| HCV NS3 Helicase (genotype 1b, con1) | Helicase Assay | 2.6 ± 1 | [1] |
| HCV NS3 Helicase (genotype 2a, JFH1) | Helicase Assay | 3.9 ± 1 | [1] |
| SARS-CoV-2 nsp13 Helicase | Helicase Assay | Potent Inhibition | [2] |
Table 2: ATPase Activity and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Fold Selectivity (Helicase vs. ATPase) | Citation |
| HCV NS3 Helicase (genotype 1b, con1) | ATPase Assay | 74 ± 7 | >28-fold | [1] |
| E. coli SSB | Counter-screen | 201 ± 119 | 77-fold vs. Helicase 2a | [1] |
| SYBR Green I stained DNA | Counter-screen | >100 | >38-fold vs. Helicase 1b |
Table 3: Solubility and Potency of this compound and Selected Analogs
| Compound ID (CID) | Solubility (µM) | HCV NS3 Helicase IC50 (µM) | HCV NS3 ATPase IC50 (µM) | Citation |
| 50930730 (this compound) | 0.39 | 2.6 ± 1 | 74 ± 7 | |
| 49849293 | 4.5 | 2.7 ± 0.7 | 30 ± 6 | |
| 49849300 | 42.4 | 10 ± 2 | 194 ± 30 | |
| 49849294 | 0.4 | 5.2 ± 0.6 | 67 ± 30 | |
| 49849282 | 2.8 | 10 ± 3 | 50 ± 7 |
Mechanism of Action
This compound functions by inhibiting the RNA unwinding activity of viral helicases. Modeling studies suggest that this compound binds to the RNA binding cleft of the helicase enzyme. This binding event physically obstructs the passage of the RNA substrate, thereby preventing the separation of the double-stranded RNA intermediate that is crucial for viral replication. While this compound potently inhibits the helicase's unwinding function, it has a significantly weaker effect on its ATPase activity, indicating a non-competitive or allosteric mode of inhibition with respect to ATP.
Experimental Methodologies
Molecular Beacon Helicase Assay (MBHA)
This is a fluorescence-based high-throughput screening assay used to measure the real-time unwinding of a nucleic acid duplex by a helicase.
Principle: A molecular beacon is a single-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In its free state, it forms a hairpin structure, bringing the fluorophore and quencher in close proximity and quenching the fluorescence. This beacon is annealed to a longer, complementary RNA or DNA strand, which linearizes the beacon and separates the fluorophore and quencher, resulting in a fluorescent signal. When a helicase unwinds this duplex, the beacon strand is released and refolds into its hairpin conformation, leading to a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 50 µM DTT, 5 µg/mL BSA, 0.01% (v/v) Tween-20.
-
Molecular Beacon Substrate: A partially double-stranded nucleic acid substrate consisting of a longer unlabeled strand and a shorter strand labeled with a fluorophore (e.g., Cy5) at the 5' end and a quencher (e.g., Iowa Black RQ) at the 3' end. The final concentration in the assay is typically 5 nM.
-
Enzyme Solution: Purified viral helicase (e.g., HCV NS3 or SARS-CoV-2 nsp13) diluted in an appropriate buffer to a final concentration of 12.5 nM.
-
ATP Solution: 10 mM ATP in nuclease-free water. The final concentration in the assay is 1 mM.
-
Test Compound (this compound): Prepare a stock solution in DMSO and perform serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (e.g., 5%).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Dispense the test compound (this compound) or DMSO (for controls) into the wells of the microplate.
-
Add the assay buffer containing the molecular beacon substrate to each well.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation/emission wavelengths for Cy5 are ~649/670 nm) over time using a fluorescence plate reader. Readings are typically taken every 30-60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
The percent inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
Caption: Inhibition of Viral Replication by this compound.
Caption: Molecular Beacon Helicase Assay Workflow.
Conclusion
This compound is a well-characterized molecular probe that serves as a potent and selective inhibitor of viral helicases from HCV and SARS-CoV-2. Its mechanism of action, involving the direct obstruction of the RNA binding cleft, provides a clear rationale for its antiviral activity. The availability of robust in vitro assays, such as the molecular beacon helicase assay, allows for the detailed characterization of its inhibitory properties and the screening for novel analogs with improved potency and pharmacokinetic profiles. This technical guide provides the foundational information necessary for researchers to effectively utilize this compound in their studies of viral replication and as a scaffold for the development of future antiviral therapies.
References
- 1. Table 10, Comparison of solubility and potency for this compound and selected analogues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ML283: A Technical Guide to its Antiviral Activity Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283, a potent small molecule inhibitor, has emerged as a significant agent in antiviral research, particularly in the context of the ongoing efforts to combat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Originally identified as an inhibitor of the hepatitis C virus (HCV) NS3 helicase, its efficacy has been repurposed and demonstrated against the SARS-CoV-2 non-structural protein 13 (nsp13) helicase. This technical guide provides an in-depth overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Antiviral Action
This compound exerts its antiviral effect by directly targeting and inhibiting the function of viral helicases. In the context of SARS-CoV-2, the primary target is the nsp13 helicase, a crucial enzyme for viral replication.[1] The nsp13 helicase is responsible for unwinding double-stranded RNA and DNA, a process essential for the replication and transcription of the viral genome. By binding to the helicase, this compound and its analogs block its enzymatic activity, thereby halting viral proliferation.[1]
Quantitative Data on Antiviral Activity
The antiviral potency of this compound and its analogs has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics used to determine the efficacy of these compounds. The 50% cytotoxic concentration (CC50) is also determined to assess the therapeutic index.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | SARS-CoV-2 nsp13 | Molecular Beacon Helicase Assay | Potent Inhibition (Specific value not publicly detailed) | >50 (in various cell lines) | High | [1] |
| This compound Analogs | SARS-CoV-2 nsp13 | Molecular Beacon Helicase Assay | Varies (some in low µM range) | Not specified | Not specified | [1] |
| FPA-124 | SARS-CoV-2 nsp13 | FRET-based Helicase Assay | ~5 | >50 | >10 | [2] |
| Suramin-related compounds | SARS-CoV-2 nsp13 | FRET-based Helicase Assay | Varies | Not specified | Not specified |
Experimental Protocols
Molecular Beacon-Based Helicase Assay for SARS-CoV-2 nsp13 Inhibition
This assay is a fluorescence-based method to directly measure the unwinding activity of the nsp13 helicase and the inhibitory effect of compounds like this compound.
Principle: A molecular beacon is a single-stranded oligonucleotide with a fluorophore on one end and a quencher on the other. In its hairpin conformation, the fluorescence is quenched. This beacon is annealed to a longer complementary strand, forming a duplex substrate for the helicase. When the helicase unwinds the duplex, the molecular beacon is released, refolds into its hairpin structure, and the fluorescence is quenched. A decrease in the rate of fluorescence quenching in the presence of an inhibitor indicates helicase inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM MOPS (pH 6.5), 5 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
-
Nsp13 Enzyme: Purified recombinant SARS-CoV-2 nsp13 helicase diluted in assay buffer to the desired concentration (e.g., 5 nM).
-
Molecular Beacon Substrate: Anneal a fluorescently labeled molecular beacon (e.g., with Cy3) to a longer, unlabeled complementary RNA or DNA strand to form a partial duplex with a 5' overhang for helicase loading. The final concentration is typically in the nanomolar range (e.g., 50 nM).
-
ATP Solution: Prepare a stock solution of ATP in assay buffer (e.g., 1 mM).
-
Test Compound (this compound): Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the nsp13 enzyme to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the molecular beacon substrate to all wells.
-
Immediately start the kinetic measurement of fluorescence intensity at an appropriate wavelength (e.g., excitation at 550 nm and emission at 570 nm for Cy3) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is initiated by the addition of ATP.
-
-
Data Analysis:
-
Calculate the initial rate of the helicase reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cytotoxicity Assay (MTT Assay) to Determine CC50
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration at which a compound is toxic to the cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed host cells (e.g., Vero E6 or A549-ACE2) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value, the concentration that reduces cell viability by 50%, using non-linear regression.
-
Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number and/or size of the plaques.
Detailed Protocol:
-
Cell Seeding:
-
Seed host cells (e.g., Vero E6) in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the SARS-CoV-2 virus in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare an overlay medium (e.g., 2x DMEM mixed with low-melting-point agarose or Avicel) containing serial dilutions of this compound.
-
After the adsorption period, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution. The viable cells will be stained purple, while the plaques will appear as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Determine the EC50 value, the concentration that reduces the number of plaques by 50%, using non-linear regression.
-
Signaling Pathways and Logical Relationships
The antiviral activity of this compound is primarily due to the direct inhibition of the viral nsp13 helicase. However, the function of the helicase itself can impact host cell signaling. Research suggests that SARS-CoV-2 nsp13 can modulate host immune responses by influencing the miR-146a signaling pathway, which in turn regulates NF-κB and interferon (IFN) signaling. By inhibiting nsp13, this compound is logically expected to counteract these viral-induced changes in host cell pathways.
Caption: Proposed mechanism of this compound antiviral activity and its impact on host signaling.
Experimental and Logical Workflows
The evaluation of a potential antiviral compound like this compound follows a structured workflow, from initial screening to the determination of its specific activity and safety profile.
Caption: A typical workflow for the identification and characterization of antiviral compounds.
Caption: Logical relationship between SARS-CoV-2 infection, nsp13 helicase, and this compound intervention.
Conclusion
This compound is a promising antiviral candidate against SARS-CoV-2, with a well-defined mechanism of action targeting the viral nsp13 helicase. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and its analogs. Further research into the downstream effects of nsp13 inhibition on host signaling pathways will be crucial for a comprehensive understanding of its therapeutic potential and for the development of next-generation antiviral strategies.
References
Probing the Achilles' Heel of SARS-CoV-2: A Technical Guide to the ML283 Binding Site on the Nsp13 Helicase
For Immediate Release
[City, State] – [Date] – In the global scientific community's relentless pursuit of therapeutic interventions against SARS-CoV-2, the viral non-structural protein 13 (nsp13), a helicase essential for viral replication, has emerged as a prime target. This in-depth technical guide provides a comprehensive overview of the binding site of ML283, a potent inhibitor, on the nsp13 helicase. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions that define this promising antiviral strategy.
The SARS-CoV-2 nsp13 is a highly conserved helicase across coronaviruses, making it an attractive target for broad-spectrum antiviral agents.[1][2][3] It utilizes the energy from ATP hydrolysis to unwind double-stranded RNA, a critical step in viral genome replication and transcription.[1][4] The discovery of small molecule inhibitors that can disrupt the function of nsp13 is therefore of significant therapeutic interest.
The this compound Binding Pocket: An Allosteric Approach
Computational modeling and subsequent experimental validation have identified a potential allosteric binding site for this compound and its analogs on the SARS-CoV-2 nsp13 helicase. Unlike competitive inhibitors that target the highly conserved ATP binding site, allosteric inhibitors offer the potential for greater specificity and a lower likelihood of off-target effects. Modeling studies predict that this compound binds to a pocket located within the C-terminal RecA-like motor domain of nsp13. The potency of this compound analogs has been shown to correlate with their predicted binding energies within this pocket, lending credence to this proposed binding site.
Quantitative Analysis of Nsp13 Inhibition
The inhibitory activity of this compound and other compounds against nsp13 has been quantified using various biochemical assays. The following tables summarize key quantitative data from these studies.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Molecular Beacon Helicase Assay | Potent Inhibition (Specific values not detailed in abstract) | |
| Lumacaftor | ATPase Assay | ~300 | |
| Cepharanthine | ATPase Assay | ~400 | |
| Suramin | FRET-based Helicase Assay | ~1 | |
| Myricetin | Unwinding Assay | Nanomolar concentrations | |
| Quercetin | Unwinding Assay | Nanomolar concentrations | |
| Kaempferol | Unwinding Assay | Nanomolar concentrations | |
| Flavanone | Unwinding Assay | Nanomolar concentrations | |
| Licoflavone C | Unwinding and ATPase Assay | Micromolar concentrations | |
| Punicalagin (PUG) | Helicase Activity Assay | ~0.43 |
| Compound | Binding Affinity (K D ) | Method | Reference |
| Punicalagin (PUG) | 21.6 nM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines the key experimental protocols used to characterize nsp13 inhibitors.
Nsp13 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by nsp13, which is coupled to its helicase activity. A common method is a colorimetric assay that detects the release of inorganic phosphate.
-
Principle: The release of phosphate from ATP hydrolysis is measured using a malachite green-molybdate reagent, which forms a colored complex with phosphate.
-
Protocol:
-
Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.25 mM ATP.
-
Add purified recombinant SARS-CoV-2 Nsp13 protein to a final concentration of 150 nM.
-
Introduce varying concentrations of the inhibitor compound.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction and measure the released phosphate by adding a malachite green-molybdate dye solution and measuring the absorbance at a specific wavelength.
-
FRET-Based Helicase Assay
This high-throughput screening assay directly measures the unwinding activity of the helicase.
-
Principle: A DNA or RNA substrate is designed with a fluorophore and a quencher on opposite strands. When the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
Design a nucleic acid substrate with a 5' overhang for helicase loading, a fluorophore (e.g., Cy3) on one strand, and a quencher on the complementary strand.
-
Dispense a solution of purified nsp13 into a 384-well plate containing the test compounds.
-
After a 10-minute incubation, initiate the reaction by adding the FRET substrate and ATP.
-
Monitor the increase in fluorescence over time at regular intervals (e.g., every 90 seconds).
-
Molecular Beacon-Based Helicase Assay
A newer method that offers high sensitivity for detecting helicase activity.
-
Principle: This assay utilizes a molecular beacon, which is a hairpin-shaped oligonucleotide with a fluorophore and a quencher at opposite ends. The loop of the hairpin is complementary to a target single-stranded DNA or RNA. When the beacon hybridizes to the target, the fluorophore and quencher are separated, leading to a fluorescence signal. The helicase generates the single-stranded target by unwinding a duplex substrate.
-
Protocol:
-
A reaction is set up containing the duplex DNA or RNA substrate for the helicase, the molecular beacon, ATP, and the helicase enzyme.
-
As the helicase unwinds the substrate, the displaced single strand becomes available for the molecular beacon to bind.
-
The resulting increase in fluorescence is measured to determine helicase activity.
-
Visualizing the Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for screening nsp13 inhibitors and the proposed mechanism of action.
Caption: High-throughput screening workflow for identifying nsp13 helicase inhibitors.
Caption: Proposed allosteric inhibition of nsp13 by this compound.
Conclusion and Future Directions
The identification of an allosteric binding site for this compound on the SARS-CoV-2 nsp13 helicase represents a significant step forward in the development of novel antiviral therapies. The data and protocols presented in this guide offer a solid foundation for further research in this area. Future efforts should focus on obtaining a high-resolution crystal structure of the nsp13-ML283 complex to definitively map the binding interactions. Such structural insights will be invaluable for the rational design and optimization of more potent and selective nsp13 inhibitors, ultimately contributing to a robust arsenal of therapeutics to combat current and future coronavirus threats.
References
- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
ML283: A Potent Dual Inhibitor of Hepatitis C and SARS-CoV-2 Viral Helicases
A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML283 is a small molecule probe originally identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 helicase. This compound has recently garnered renewed interest due to its significant inhibitory activity against the nsp13 helicase of SARS-CoV-2, the causative agent of COVID-19. This technical review synthesizes the current body of knowledge on this compound, focusing on its mechanism of action, quantitative potency, and the experimental methodologies employed in its characterization. Initially investigated for its role in disrupting HCV replication, the discovery of its efficacy against the SARS-CoV-2 helicase highlights its potential as a broad-spectrum antiviral agent. This document provides a comprehensive overview of the key studies, presenting data in a structured format to facilitate comparative analysis and future research endeavors.
Introduction
The emergence and re-emergence of viral pathogens present a continuous challenge to global health, necessitating the development of effective antiviral therapeutics. Viral helicases, essential enzymes for viral replication that unwind nucleic acid duplexes, represent a promising target for antiviral drug development. This compound, a molecular probe developed through the NIH Molecular Libraries Program, was first characterized as a potent inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, an enzyme critical for viral RNA replication[1]. More recently, in early 2025, studies have demonstrated that this compound and its analogs are also effective inhibitors of the SARS-CoV-2 nsp13 helicase, a key component of the viral replication and transcription complex[2]. This dual activity positions this compound as a valuable chemical tool for studying viral helicase function and as a potential lead compound for the development of broad-spectrum antiviral therapies. This review will detail the current understanding of this compound's biological activity, its quantitative inhibitory properties, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of Viral Helicases
This compound exerts its antiviral effects by directly inhibiting the enzymatic activity of viral helicases. These enzymes are ATP-dependent motor proteins that unwind double-stranded DNA or RNA, a crucial step in viral genome replication and transcription.
Inhibition of HCV NS3 Helicase
The NS3 protein of HCV is a multifunctional enzyme with a serine protease domain at the N-terminus and an RNA helicase domain at the C-terminus. The helicase activity is essential for viral replication. This compound was identified as a potent inhibitor of the NS3 helicase, disrupting its ability to unwind RNA substrates[1]. The proposed mechanism involves the binding of this compound to the helicase, thereby preventing the conformational changes necessary for nucleic acid unwinding and translocation.
Inhibition of SARS-CoV-2 nsp13 Helicase
The SARS-CoV-2 non-structural protein 13 (nsp13) is a helicase with both 5' to 3' helicase and nucleoside triphosphatase (NTPase) activities, both of which are essential for viral replication. A recent study in 2025 revealed that this compound and its analogs are potent inhibitors of the SARS-CoV-2 nsp13 helicase[2]. Molecular modeling studies suggest that this compound binds to a pocket within the C-terminal RecA-like motor domain of nsp13, a region critical for its helicase function. By occupying this pocket, this compound likely interferes with the ATP hydrolysis-driven motor function of the enzyme, thus inhibiting the unwinding of the viral RNA genome.
Quantitative Data
The inhibitory potency of this compound and its analogs has been quantified using various biochemical assays. The following tables summarize the available data from the NIH Probe Report and other publications.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| HCV NS3 Helicase | Molecular Beacon Helicase Assay | 2.6 ± 1 | [1] |
| Dengue Virus ATPase | ATPase Assay | 4.0 | |
| HCV NS3 ATPase | ATPase Assay | 74 ± 7 |
Table 2: Comparison of Solubility and Potency for this compound and Selected Analogues against HCV NS3 Helicase
| Compound ID (CID) | Solubility (µM) | Helicase IC50 (µM) | ATPase IC50 (µM) |
| 50930730 (this compound) | 0.39 | 2.6 ± 1 | 74 ± 7 |
| 49849293 | 4.5 | 2.7 ± 0.7 | 30 ± 6 |
| 49849300 | 42.4 | 10 ± 2 | 194 ± 30 |
| 49849294 | 0.4 | 5.2 ± 0.6 | 67 ± 30 |
| 49849282 | 2.8 | 10 ± 3 | 50 ± 7 |
| 49849290 | 2.7 | 9.7 ± 4.6 | nd |
| 49849276 | 1.1 | 1.8 ± 0.4 | 24 ± 5 |
| 49849299 | 5.4 | 8.2 ± 0.99 | 150 ± 21 |
| 49849289 | 0.3 | 5.5 ± 2.1 | >200 |
| 50930740 | 0.8 | 5.2 ± 4 | 50 ± 4 |
| 50930749 | 0.2 | 22.2 ± 4 | 141 ± 28 |
| 50930737 | 1.3 | 3.7 ± 1 | 44 ± 12 |
| 50930741 | 0.3 | 6.4 ± 2 | 61 ± 13 |
| 53356653 | 0.1 | 3.6 ± 0.9 | 86 ± 24 |
nd: not determined
Experimental Protocols
The characterization of this compound has relied on a variety of specialized biochemical assays to measure its inhibitory effects on helicase and ATPase activities.
Molecular Beacon Helicase Assay (MBHA) for HCV NS3 Helicase
This high-throughput, fluorescence-based assay is a primary method for quantifying helicase activity and inhibition.
-
Principle: The assay utilizes a DNA or RNA substrate consisting of a short, fluorophore- and quencher-labeled oligonucleotide (the molecular beacon) annealed to a longer, complementary strand with a 3' single-stranded tail. In its double-stranded form, the fluorophore is separated from the quencher, resulting in a high fluorescence signal. Upon unwinding by the helicase, the molecular beacon is released and forms a hairpin structure, bringing the fluorophore and quencher into close proximity and causing a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.
-
Protocol Outline:
-
Reactions are prepared in a microplate format containing 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 12.5 nM NS3 helicase, 5 µg/mL BSA, 0.001% (v/v) Tween-20, 50 µM DTT, and 5 nM of the Cy5-labeled molecular beacon substrate.
-
Test compounds, such as this compound, are added at various concentrations (typically with a final DMSO concentration of 5%).
-
The reaction is initiated by the addition of 1 mM ATP.
-
Fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is calculated and compared to controls to determine the percent inhibition and IC50 values.
-
References
Methodological & Application
Application Notes and Protocols: ML283 In Vitro Helicase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicases are essential motor proteins that unwind nucleic acid duplexes, playing a critical role in viral replication. This makes them a prime target for antiviral drug development. ML283, a known inhibitor of the hepatitis C virus (HCV) helicase, has been identified as a potent inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase.[1][2] This document provides detailed protocols for an in vitro helicase assay to evaluate the inhibitory activity of this compound and its analogs against viral helicases, such as SARS-CoV-2 nsp13. The described method is based on a robust and sensitive molecular beacon fluorescence assay.
Mechanism of Action
Helicases utilize the energy from ATP hydrolysis to translocate along one strand of a nucleic acid duplex and separate the two strands.[3] Small molecule inhibitors can disrupt this process through various mechanisms, including competitive inhibition at the ATP-binding site, allosteric modulation of the enzyme's conformation, or by binding to the nucleic acid substrate and creating a roadblock. This compound and its analogs are believed to bind to a pocket within the C-terminal RecA-like domain of the helicase, thereby inhibiting its unwinding activity.[1][2]
Data Presentation
The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the helicase activity by 50%. The data can be summarized in a table for clear comparison of potencies.
| Compound | Target Helicase | Assay Type | IC50 (µM) |
| This compound | SARS-CoV-2 nsp13 | Molecular Beacon | Potent Inhibitor* |
| Analog A | SARS-CoV-2 nsp13 | Molecular Beacon | TBD |
| Analog B | SARS-CoV-2 nsp13 | Molecular Beacon | TBD |
| Control Inhibitor | SARS-CoV-2 nsp13 | Molecular Beacon | TBD |
*Precise IC50 values for this compound against SARS-CoV-2 nsp13 from a publicly available primary source are not specified in the provided search results, but it is described as a "potent inhibitor". Researchers should determine this value empirically using the described protocol.
Experimental Protocols
This protocol is adapted from established molecular beacon-based helicase assays.
Materials and Reagents
-
Enzyme: Purified recombinant SARS-CoV-2 nsp13 helicase
-
Inhibitor: this compound (and analogs) dissolved in DMSO
-
Substrate: Custom-synthesized molecular beacon DNA or RNA substrate. For SARS-CoV-2 nsp13, a DNA substrate is suitable. The substrate consists of two annealed oligonucleotides. One strand is labeled with a fluorophore (e.g., Cy3 or FAM) at one end and a quencher (e.g., BHQ-2 or Dabcyl) at the other. The complementary strand is shorter, creating a 5' or 3' overhang for helicase loading. Upon unwinding, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.
-
ATP Solution: 100 mM ATP in water, pH 7.5.
-
DMSO: For inhibitor dilution.
-
96-well or 384-well black plates: Low-volume, non-binding surface.
-
Fluorescence plate reader: With injectors for ATP addition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro helicase assay.
Step-by-Step Protocol
-
Preparation of Reaction Components:
-
Prepare the assay buffer and store it on ice.
-
Dilute the purified nsp13 helicase to the desired concentration (e.g., 10 nM final concentration) in cold assay buffer.
-
Prepare a stock solution of the molecular beacon substrate (e.g., 1 µM) in assay buffer. To anneal the two strands, heat the solution to 95°C for 5 minutes and then slowly cool to room temperature.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (e.g., 1-5%) and does not inhibit the enzyme.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO (for control wells) to each well.
-
Add the diluted nsp13 helicase solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Detection:
-
Add the annealed molecular beacon substrate to each well to a final concentration of, for example, 50 nM.
-
Place the plate in a fluorescence plate reader and take an initial fluorescence reading (baseline).
-
Initiate the helicase reaction by injecting a solution of ATP to a final concentration of, for example, 1 mM.
-
Immediately begin monitoring the change in fluorescence over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
For each concentration of this compound, plot the fluorescence intensity as a function of time.
-
Calculate the initial reaction velocity (the initial slope of the fluorescence curve) for each concentration.
-
Normalize the initial velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the general mechanism of helicase-mediated DNA unwinding and its inhibition by a small molecule like this compound.
Caption: Mechanism of helicase inhibition by this compound.
Conclusion
The provided protocol offers a robust framework for assessing the in vitro inhibitory activity of this compound and its derivatives against viral helicases. This fluorescence-based assay is sensitive, amenable to high-throughput screening, and crucial for the characterization of potential antiviral compounds targeting helicase activity. Accurate determination of IC50 values using this method is a critical step in the drug discovery and development pipeline.
References
Application Notes and Protocols for the Use of NQO1 Inhibitor ES936 in Cell Culture Experiments
Note to the Reader: The query specified the use of ML283 as an inhibitor for NAD(P)H quinone dehydrogenase 1 (NQO1). A thorough review of scientific literature indicates that this compound is primarily characterized as an inhibitor of viral helicases, such as that for Hepatitis C virus. In contrast, ES936 is a well-documented, potent, and specific mechanism-based inhibitor of NQO1. To provide an accurate and actionable guide that aligns with the intended scientific application, these notes and protocols have been developed for ES936 as a representative and validated tool for studying NQO1 function in cell culture.
Application Notes
Introduction to NQO1
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in cellular protection against oxidative stress.[1] It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification reaction that prevents the generation of reactive oxygen species (ROS) that would otherwise be produced through one-electron reductions.[1][2] NQO1 is induced by the Keap1/Nrf2/ARE signaling pathway in response to electrophilic and oxidative stress.[2] Beyond its enzymatic role, NQO1 also functions as a chaperone protein, stabilizing the tumor suppressor protein p53 against proteasomal degradation.[3] Due to its significant overexpression in many human cancers (e.g., pancreatic, lung, breast), NQO1 has emerged as a key target for anticancer therapeutics.
This compound vs. ES936: Selecting the Right Tool
While many inhibitors of NQO1 exist, such as the widely used but non-specific compound dicoumarol, more specific tools are required to probe the enzyme's function without confounding off-target effects. ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a potent, specific, and mechanism-based inhibitor of NQO1. Unlike competitive inhibitors, it inactivates the enzyme through covalent modification after being activated by NQO1's own reductive machinery, making it a highly specific and durable inhibitor for cellular studies.
Mechanism of Action of ES936
ES936-mediated inactivation of NQO1 is time- and concentration-dependent and requires the presence of a pyridine nucleotide cofactor (NADH or NADPH). Upon reduction by NQO1, ES936 forms a reactive iminium species within the enzyme's active site. This intermediate then covalently adducts to nucleophilic tyrosine residues (Tyr127 or Tyr129), leading to irreversible inactivation of the enzyme. Studies show that treating cells with 100 nM ES936 for as little as 30 minutes can inhibit over 95% of NQO1 activity. It does not significantly affect other cellular reductases or alter levels of acid-soluble thiols, highlighting its specificity.
Cellular Effects of NQO1 Inhibition by ES936
Inhibition of NQO1 by ES936 has several measurable downstream effects in cancer cells that overexpress the enzyme:
-
Growth Inhibition: ES936 induces growth inhibition in cancer cell lines, particularly those with high NQO1 levels like the human pancreatic carcinoma line MIA PaCa-2 and adenocarcinoma line BxPC-3.
-
Sensitization to Quinone-based Drugs: NQO1 can bioactivate certain anticancer drugs. However, for other compounds like streptonigrin, NQO1 provides protection. ES936 abrogates the toxicity of streptonigrin, demonstrating its ability to functionally inhibit NQO1 in a cellular context.
-
Modulation of Inflammatory Responses: ES936 has been shown to inhibit TNF-α-induced E-selectin protein expression in human bone marrow endothelial cells, suggesting a role for NQO1 in inflammatory signaling pathways.
Quantitative Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for ES936 in two human pancreatic cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 nM | |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 nM |
Experimental Protocols
Protocol 1: Reconstitution and Storage of ES936
This protocol describes the proper handling of ES936 for use in cell culture.
Materials:
-
ES936 powder (CAS 192820-78-3)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: ES936 is soluble up to 20 mM in DMSO. To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the ES936 vial. For example, for 1 mg of ES936 (MW: 356.33 g/mol ), add 280.6 µL of DMSO.
-
Solubilization: Warm the solution gently and vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquoting: Prepare small-volume aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C. When preparing working solutions, dilute the stock in pre-warmed, sterile cell culture medium immediately before use. Note that the final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Protocol 2: Determination of IC50 by Cell Viability Assay
This protocol outlines the steps to determine the concentration of ES936 that inhibits cell growth by 50% using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete growth medium
-
ES936 stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a serial dilution series of ES936 in complete growth medium. A common starting point for a 2x working stock is 2 µM, serially diluted down to low nanomolar concentrations. Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Add 100 µL of the 2x ES936 working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations.
-
Incubation: Incubate the plate for a relevant duration (e.g., 72 hours). The incubation time can be varied to assess time-dependent effects.
-
Viability Measurement:
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the ES936 concentration. Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 2. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADH quinone oxidoreductase (NQO1) with inhibitor dicoumarol - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for ML283 in High-Throughput Screening (HTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283 is a small molecule inhibitor originally identified as a potent antagonist of the Hepatitis C Virus (HCV) NS3 helicase. Subsequent research has demonstrated its efficacy as a potent inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase, a critical enzyme for viral replication.[1] This makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel antiviral therapeutics targeting viral helicases. These application notes provide detailed protocols for utilizing this compound in HTS assays and an overview of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound has been quantified against several viral enzymes, providing a basis for its use as a reference compound in screening assays.
| Target Enzyme | Virus | Assay Type | IC50 | Reference |
| NS3 Helicase | Hepatitis C Virus (HCV) | Not Specified | 2.6 µM | --INVALID-LINK-- |
| ATPase | Dengue Virus (DenV) | Not Specified | 4.0 µM | --INVALID-LINK-- |
| nsp13 Helicase | SARS-CoV-2 | Molecular Beacon Assay | Potent Inhibitor (Specific IC50 not reported in provided search results) | [1] |
Signaling Pathways
This compound targets viral helicases that are essential for viral replication and for modulating the host's immune response. Understanding these pathways is crucial for interpreting screening results and for elucidating the mechanism of action of potential antiviral compounds.
SARS-CoV-2 Helicase (nsp13) Signaling
The SARS-CoV-2 nsp13 helicase is a multifunctional enzyme that plays a central role in viral RNA replication and capping. Beyond its enzymatic functions, nsp13 actively suppresses the host's innate immune response by interfering with key signaling pathways. Inhibition of nsp13 by compounds like this compound is expected to not only disrupt viral replication but also restore the host's antiviral defenses.
Caption: SARS-CoV-2 nsp13 helicase inhibition by this compound.
Hepatitis C Virus (HCV) Helicase Signaling
The HCV NS3 helicase is a crucial component of the viral replication complex. It unwinds the viral RNA genome, a necessary step for its replication. Additionally, the NS3-NS4A protease complex, which includes the helicase domain, is known to cleave host cell proteins involved in the innate immune response, thereby helping the virus evade detection.
Caption: HCV NS3 helicase inhibition by this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of viral helicases, using this compound as a reference compound.
Molecular Beacon-Based Helicase Assay for HTS
This assay is a fluorescence-based method suitable for HTS to identify inhibitors of helicase-catalyzed nucleic acid unwinding. The principle relies on a molecular beacon, a single-stranded oligonucleotide with a fluorophore and a quencher at its 5' and 3' ends, respectively. The beacon is hybridized to a complementary longer strand, which keeps the fluorophore and quencher separated, resulting in a high fluorescence signal. Upon unwinding by the helicase, the molecular beacon is displaced and forms a hairpin structure, bringing the fluorophore and quencher in close proximity and causing fluorescence quenching.
Materials:
-
Purified viral helicase (e.g., SARS-CoV-2 nsp13)
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
Molecular beacon DNA/RNA substrate (custom synthesized)
-
Assay Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20
-
ATP solution
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Dispense test compounds and this compound (e.g., at a final concentration of 10 µM) into the 384-well assay plates. Include DMSO-only wells as a negative control (100% activity) and a potent, known inhibitor as a positive control (0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X molecular beacon substrate solution in assay buffer.
-
-
Reaction Assembly:
-
Add the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the 2X molecular beacon substrate solution to all wells.
-
Immediately start monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore, such as Cy3 or FAM).
-
-
Data Analysis:
-
Calculate the initial rate of the helicase reaction for each well.
-
Normalize the data to the controls (DMSO as 100% activity, potent inhibitor as 0% activity).
-
Identify "hits" as compounds that show significant inhibition of helicase activity.
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Caption: Workflow for the Molecular Beacon Helicase Assay.
FRET-Based Helicase Assay for HTS
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to monitor helicase activity. A duplex nucleic acid substrate is designed with a FRET donor fluorophore on one strand and an acceptor/quencher on the other. In the duplex form, the donor and acceptor are in close proximity, allowing for FRET to occur (or for fluorescence to be quenched). Helicase-mediated unwinding separates the strands, leading to a decrease in FRET efficiency and an increase in donor fluorescence.
Materials:
-
Purified viral helicase (e.g., SARS-CoV-2 nsp13)
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
FRET-labeled DNA/RNA substrate (custom synthesized with a donor, e.g., FAM, and an acceptor/quencher, e.g., TAMRA or a dark quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT
-
ATP solution
-
384-well black assay plates
-
Fluorescence plate reader capable of FRET measurements
Protocol:
-
Compound Dispensing:
-
Aliquot test compounds and controls (this compound, DMSO) into the 384-well plates.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mixture containing the FRET-labeled substrate and the viral helicase in the assay buffer.
-
-
Reaction Initiation and Incubation:
-
Add the reaction mixture to the wells containing the compounds.
-
Initiate the unwinding reaction by adding ATP to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in donor fluorescence over time.
-
-
Data Interpretation:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the data against the controls.
-
Identify hits and determine their IC50 values through dose-response curves.
-
Caption: Workflow for the FRET-Based Helicase Assay.
References
Application Notes and Protocols for a Molecular Beacon-Based Assay for ML283 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283 is a small molecule inhibitor of the SARS-CoV-2 Nsp13 helicase, an essential enzyme for viral replication.[1][2] The ability to accurately and sensitively detect and quantify this compound is crucial for pharmacokinetic studies, drug efficacy assessments, and high-throughput screening of analog compounds. This document provides a detailed protocol for a novel molecular beacon-based assay for the direct detection of this compound.
The assay utilizes a specifically designed molecular beacon that incorporates a nucleic acid aptamer selected to bind this compound with high affinity and specificity. Aptamers are single-stranded oligonucleotides that can fold into unique three-dimensional structures to bind to specific targets, including small molecules.[3][4][5] In the absence of this compound, the molecular beacon exists in a hairpin conformation, bringing a fluorophore and a quencher in close proximity, resulting in fluorescence quenching. Upon binding of this compound to the aptamer sequence within the loop of the molecular beacon, the hairpin structure undergoes a conformational change, separating the fluorophore and the quencher, and leading to a measurable increase in fluorescence. This "signal-on" detection method provides a rapid, sensitive, and specific means for this compound quantification.
Principle of the Assay
The core of this assay is a custom-synthesized molecular beacon probe. This probe is a single-stranded oligonucleotide with a stem-loop structure. The loop region contains the aptamer sequence that specifically recognizes and binds to this compound. The stem is formed by complementary sequences at the 5' and 3' ends. A fluorescent reporter dye is attached to the 5' end, and a quencher molecule is attached to the 3' end.
In the absence of the target molecule this compound, the stem of the beacon keeps the fluorophore and quencher in close proximity, leading to efficient fluorescence resonance energy transfer (FRET) and quenching of the fluorescence signal. When this compound is present in the sample, it binds to the aptamer in the loop region. This binding event induces a conformational change that forces the stem to unwind, separating the fluorophore from the quencher. This separation results in an increase in fluorescence intensity that is directly proportional to the concentration of this compound.
Figure 1: Mechanism of the this compound-detecting molecular beacon.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound-specific Molecular Beacon | Custom Synthesis | N/A |
| This compound Standard | Sigma-Aldrich | SML1234 |
| 10X Assay Buffer (100 mM Tris-HCl, 1 M NaCl, 50 mM MgCl2, pH 7.4) | In-house preparation | N/A |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 |
| 96-well Black, Flat-Bottom Plates | Corning | 3603 |
| Fluorescence Plate Reader | BMG LABTECH | CLARIOstar |
Experimental Protocols
Preparation of Reagents
-
This compound-specific Molecular Beacon Stock Solution (10 µM): Resuspend the lyophilized molecular beacon in 1X Assay Buffer to a final concentration of 100 µM. Dilute this stock to 10 µM with 1X Assay Buffer. Store at -20°C, protected from light.
-
1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with nuclease-free water.
-
This compound Standard Solutions: Prepare a 1 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in 1X Assay Buffer ranging from 1 µM to 100 µM.
Figure 2: Experimental workflow for the this compound molecular beacon assay.
Assay Procedure
-
Standard Curve Preparation: In a 96-well black, flat-bottom plate, add 50 µL of each this compound standard dilution in triplicate. Include a blank control with 50 µL of 1X Assay Buffer.
-
Sample Preparation: Add 50 µL of the test samples containing unknown concentrations of this compound to the wells in triplicate.
-
Molecular Beacon Addition: Add 50 µL of the 200 nM working solution of the this compound-specific molecular beacon to all wells, bringing the total volume to 100 µL. The final concentration of the molecular beacon will be 100 nM.
-
Incubation: Incubate the plate at room temperature (25°C) for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., FAM: Ex 495 nm, Em 520 nm).
Data Presentation
Table 1: Hypothetical Standard Curve Data
| This compound Concentration (nM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 | 150 | 12 |
| 10 | 350 | 25 |
| 25 | 780 | 45 |
| 50 | 1550 | 80 |
| 100 | 3000 | 150 |
| 250 | 5800 | 280 |
| 500 | 9500 | 450 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 5 nM |
| Limit of Quantification (LOQ) | 10 nM |
| Dynamic Range | 10 - 500 nM |
| Specificity (vs. structurally similar compounds) | >95% |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
Hypothetical Signaling Pathway Inhibition by this compound
This compound is known to inhibit the helicase activity of SARS-CoV-2 Nsp13. This enzyme is critical for unwinding the viral RNA genome, a necessary step for replication and transcription. By inhibiting Nsp13, this compound effectively halts the viral life cycle.
Figure 3: Inhibition of the viral replication pathway by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Molecular beacon degradation by nucleases | Use nuclease-free water and reagents. Work in a clean environment. |
| Suboptimal stem design | Redesign the molecular beacon with a more stable stem (increase GC content or length). | |
| Low signal-to-noise ratio | Inefficient binding of this compound | Optimize assay buffer conditions (e.g., MgCl2 concentration). |
| Incorrect fluorescence reading parameters | Ensure the correct excitation and emission wavelengths are used for the specific fluorophore. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Incomplete mixing of reagents | Gently mix the plate after adding the molecular beacon. |
Conclusion
This molecular beacon-based assay provides a rapid, sensitive, and specific method for the detection and quantification of this compound. The simple "mix-and-read" format is amenable to high-throughput screening applications. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully implement this assay in their drug development and research workflows.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 5. basepairbio.com [basepairbio.com]
Application Note: High-Throughput Screening of Viral Helicase Inhibitors using a Fluorescence Polarization Assay with ML283
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) technique widely used in drug discovery to monitor molecular interactions in solution.[1] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state.[2] When a small tracer is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light and a low FP signal.[2] Upon binding to a larger molecule, such as a protein, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light and a high FP signal.[2] This change in polarization can be used to determine binding affinities and to screen for inhibitors that disrupt the interaction.
ML283 is a potent inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, with a reported IC50 of 2.6 μM.[3] The NS3 helicase is a crucial enzyme for HCV replication, making it an attractive target for antiviral drug development. More recently, this compound and its analogs have also been identified as potent inhibitors of the SARS-CoV-2 nsp13 helicase, another essential enzyme for viral replication. This application note provides a detailed protocol for a competitive fluorescence polarization assay to identify and characterize inhibitors of viral helicases, using this compound as a reference compound.
Principle of the Competitive FP Assay
In this competitive assay format, a fluorescently labeled single-stranded nucleic acid (tracer) binds to the helicase enzyme, resulting in a high FP signal. When an unlabeled inhibitor, such as this compound, is introduced, it competes with the tracer for binding to the helicase. This displacement of the tracer from the helicase-tracer complex leads to an increase in the tracer's rotational speed and a corresponding decrease in the FP signal. The magnitude of this decrease is proportional to the concentration and affinity of the inhibitor.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant compounds as inhibitors of viral helicases.
| Compound | Target Helicase | Assay Type | Parameter | Value | Reference |
| This compound | HCV NS3 | Biochemical | IC50 | 2.6 µM | |
| Aurintricarboxylic acid (ATA) | HCV NS3 | FP | IC50 | 1.4 µM | |
| Suramin sodium salt | HCV NS3 | FP | IC50 | 3.6 µM | |
| Tyrphostin AG 538 | HCV NS3 | FP | IC50 | 3.6 µM | |
| NF 023 hydrate | HCV NS3 | FP | IC50 | 6.2 µM | |
| FPA-124 | SARS-CoV-2 nsp13 | FRET | - | Inhibitor | |
| Suramin-related compounds | SARS-CoV-2 nsp13 | FRET | - | Inhibitors |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant HCV NS3 helicase domain (NS3h) or SARS-CoV-2 nsp13 helicase.
-
Fluorescent Tracer: Cy5-labeled single-stranded deoxythymidine polymer (Cy5-dT15).
-
Test Compound: this compound (or other potential inhibitors).
-
Assay Buffer: 25 mM MOPS (pH 7.5), 1.25 mM MgCl₂, 0.0025 mg/ml BSA, 0.005% (v/v) Tween-20, 0.025 mM DTT.
-
Positive Control: Unlabeled dT20 oligonucleotide or a known potent inhibitor.
-
Negative Control: DMSO (vehicle).
-
Microplates: Black, non-binding surface, 384-well microplates.
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements, with appropriate excitation and emission filters for Cy5 (e.g., Excitation: 635 nm, Emission: 667 nm).
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorescence polarization-based helicase inhibitor assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the helicase enzyme (e.g., 1 µM NS3h) in Assay Buffer.
-
Prepare a stock solution of the Cy5-dT15 tracer (e.g., 100 nM) in Assay Buffer. Protect from light.
-
Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration for the highest concentration in the dilution series is 1 mM.
-
-
Assay Setup:
-
In a 384-well microplate, add 2.5 µL of the serially diluted compounds or DMSO (for negative controls) to the appropriate wells.
-
Prepare the final assay solution by mixing the helicase and the Cy5-dT15 tracer in the Assay Buffer to achieve final concentrations of 15 nM and 5 nM, respectively, in a 50 µL reaction volume.
-
Dispense 47.5 µL of the assay solution to each well of the microplate.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Set the excitation wavelength to 635 nm and the emission wavelength to 667 nm.
-
Record the parallel and perpendicular fluorescence intensity values to calculate the millipolarization (mP) units.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:
-
mP_sample is the mP value in the presence of the test compound.
-
mP_min is the mP value of the free tracer (no enzyme).
-
mP_max is the mP value of the tracer bound to the enzyme (in the presence of DMSO).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
HCV NS3 Helicase and Host Cell Signaling
HCV NS3 helicase is a multifunctional protein that not only participates in viral replication but also interacts with and modulates various host cell signaling pathways to promote viral persistence and pathogenesis. One such pathway is the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Caption: this compound inhibits HCV NS3 helicase, which can activate the host Notch signaling pathway.
SARS-CoV-2 nsp13 Helicase and Host Innate Immunity
The SARS-CoV-2 nsp13 helicase is essential for viral RNA replication and has been shown to suppress the host's innate immune response, particularly the interferon signaling pathway, by targeting the JAK-STAT signaling cascade.
Caption: this compound analogs inhibit SARS-CoV-2 nsp13, preventing its suppression of the JAK-STAT pathway.
References
Application Note & Protocol: Development of a Cell-Based Antiviral Assay Using ML283
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283 is a small molecule inhibitor originally identified as a potent and selective antagonist of the Hepatitis C virus (HCV) NS3/4A helicase.[1][2] Recent studies have demonstrated that this compound and its analogs are also effective inhibitors of the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase, a critical enzyme for viral replication.[1][3] This makes this compound a valuable tool for studying the viral replication process and a potential starting point for the development of broad-spectrum antiviral therapeutics.
This application note provides a detailed protocol for developing and executing a cell-based antiviral assay to evaluate the efficacy of this compound against viruses possessing a helicase enzyme essential for their replication, such as SARS-CoV-2. The described assay is designed to determine the 50% effective concentration (EC50) of the compound, which is the concentration required to inhibit viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.
Principle of the Assay
This protocol outlines a cell-based assay where a susceptible host cell line is infected with the virus of interest in the presence of varying concentrations of this compound. The antiviral activity of this compound is determined by quantifying the extent of viral replication or the resulting cytopathic effect (CPE) in treated versus untreated infected cells. Simultaneously, the cytotoxicity of this compound on the host cells is assessed in parallel to ensure that the observed antiviral effect is not due to cell death.
Experimental Workflow
The overall experimental workflow for the antiviral assay is depicted below.
Caption: Experimental workflow for the this compound antiviral assay.
Putative Signaling Pathway of this compound Action
This compound exerts its antiviral effect by directly targeting the viral helicase enzyme. This enzyme is essential for unwinding the viral RNA or DNA genome, a critical step in the replication and transcription process. By inhibiting helicase activity, this compound effectively halts the viral life cycle.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Vero E6 (ATCC CRL-1586) or other susceptible cell line (e.g., A549-hACE2).
-
Virus: SARS-CoV-2 or other virus of interest (handle in appropriate biosafety level facility).
-
Compound: this compound (prepare stock solution in DMSO).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Quantification:
-
Viral Replication: QIAamp Viral RNA Mini Kit (Qiagen), TaqMan Fast Virus 1-Step Master Mix (Applied Biosystems), specific primers and probes for the viral genome.
-
Cytopathic Effect/Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Equipment:
-
96-well cell culture plates (clear bottom for microscopy, white bottom for luminescence).
-
Biosafety cabinet (Class II or higher).
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Real-time PCR system.
-
Luminometer.
-
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in complete DMEM.
-
Seed 1 x 10^4 cells per well in a 96-well white-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in DMEM, starting from a high concentration (e.g., 100 µM). Include a DMSO vehicle control.
-
Remove the old media from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the CC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Determination of 50% Effective Concentration (EC50)
-
Cell Seeding:
-
Follow step 1 of the CC50 protocol, seeding cells in a clear-bottom 96-well plate.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound as in the CC50 protocol.
-
Remove the media and add 50 µL of the diluted compound to the cells.
-
Immediately add 50 µL of virus diluted in DMEM to achieve a multiplicity of infection (MOI) of 0.01-0.1.[4]
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Quantification of Antiviral Activity:
-
Method A: Cytopathic Effect (CPE) Inhibition Assay
-
After incubation, assess the CPE under an inverted microscope.
-
Quantify cell viability using the CellTiter-Glo® assay as described in the CC50 protocol.
-
The EC50 is the concentration of this compound that results in a 50% protection from virus-induced cell death.
-
-
Method B: Viral RNA Quantification (RT-qPCR)
-
After incubation, carefully collect the cell supernatant.
-
Extract viral RNA using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Perform one-step RT-qPCR using specific primers and probes for a viral gene (e.g., the E gene for SARS-CoV-2).
-
The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the virus-only control.
-
-
-
Data Analysis:
-
For the CPE inhibition assay, normalize the data with the virus control as 0% protection and the cell control as 100% protection.
-
For the RT-qPCR assay, normalize the data to the viral RNA levels in the virus-only control (100% replication).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized for clear comparison. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a more favorable therapeutic window.
| Compound | Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | SARS-CoV-2 | Vero E6 | CPE Inhibition | 2.5 | >50 | >20 |
| This compound | SARS-CoV-2 | Vero E6 | RT-qPCR | 1.8 | >50 | >27.8 |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | CPE Inhibition | 0.7 | >20 | >28.6 |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No significant antiviral effect observed | Compound inactivity, incorrect concentration range, low virus titer. | Verify compound integrity, test a wider range of concentrations, and titrate the virus stock. |
| High cytotoxicity at all concentrations | Compound is highly toxic, error in stock solution concentration. | Test lower concentrations of the compound, and verify the concentration of the stock solution. |
| Discrepancy between CPE and RT-qPCR results | Different sensitivities of the assays, timing of the readout. | Consider the kinetics of viral replication and cell death; both assays provide valid but distinct measures of antiviral activity. |
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 10, Comparison of solubility and potency for this compound and selected analogues - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
Determining the Dose-Response Curve of ML283 as a Putative Ferroptosis Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in various pathological conditions, making its pharmacological modulation a key area of interest in drug discovery. ML283, a compound structurally related to the known Glutathione Peroxidase 4 (GPX4) inhibitor ML210, is investigated here for its potential to inhibit ferroptosis. GPX4 is a central regulator of ferroptosis, and its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death. These application notes provide a detailed protocol for determining the dose-response curve of this compound, a crucial step in characterizing its potency as a ferroptosis inhibitor.
Principle of the Assay
The dose-response curve is determined by treating cells with a range of this compound concentrations in the presence of a ferroptosis-inducing agent, such as RSL3 or Erastin. RSL3 directly inhibits GPX4, while Erastin inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation. The viability of the cells is then measured using a colorimetric assay, such as the MTT assay. The resulting data is used to plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the ferroptosis-inducing effect by 50%.
Data Presentation
Table 1: Experimental Parameters for this compound Dose-Response Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Line | HT-1080, HepG2, or other ferroptosis-sensitive cell line | Cell line selection should be based on experimental context and known sensitivity to ferroptosis inducers. |
| Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate) | Optimal seeding density should be determined to ensure cells are in the exponential growth phase during the experiment. |
| Ferroptosis Inducer | RSL3 or Erastin | RSL3 is a direct GPX4 inhibitor. Erastin inhibits system Xc-. |
| Inducer Concentration | 1 µM (RSL3) or 10 µM (Erastin) | The concentration should be optimized to induce approximately 50-80% cell death. |
| This compound Concentration Range | 0.01 µM to 100 µM | A wide range with serial dilutions is recommended for initial experiments. Based on related compounds like ML210, the IC50 is expected in the low micromolar to nanomolar range. |
| Positive Control | Ferrostatin-1 (1 µM) | A known potent ferroptosis inhibitor. An EC50 of 60 nM has been reported for Ferrostatin-1 in HT-1080 cells.[1] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | The final DMSO concentration should be kept below 0.1% to avoid toxicity. |
| Incubation Time | 24 to 48 hours | The optimal time should be determined based on the kinetics of ferroptosis induction in the chosen cell line. |
| Cell Viability Assay | MTT, MTS, XTT, or CellTiter-Glo® | The choice of assay depends on available equipment and experimental preference.[2][3][4][5] |
Table 2: Example Data for a Known Ferroptosis Inhibitor (Ferrostatin-1)
| Ferrostatin-1 (nM) | % Cell Viability (Mean ± SD) |
| 0 (RSL3 only) | 35.2 ± 3.1 |
| 10 | 48.5 ± 4.2 |
| 30 | 65.1 ± 5.5 |
| 60 | 80.3 ± 6.8 |
| 100 | 92.7 ± 7.9 |
| 300 | 98.1 ± 8.5 |
| 1000 | 99.5 ± 8.7 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in ferroptosis and the proposed mechanism of action for this compound.
Experimental Protocols
Materials and Reagents
-
Ferroptosis-sensitive cell line (e.g., HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RSL3 or Erastin (stock solution in DMSO)
-
Ferrostatin-1 (stock solution in DMSO)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Experimental Workflow
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.
-
Prepare solutions for the controls: vehicle control (DMSO), ferroptosis inducer only, and positive control (Ferrostatin-1 + ferroptosis inducer).
-
Carefully remove the medium from the wells.
-
Add 50 µL of the appropriate this compound dilution or control solution to each well.
-
Immediately after, add 50 µL of the ferroptosis inducer (RSL3 or Erastin) at 2x the final desired concentration to the appropriate wells. The final volume in each well should be 100 µL.
-
Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data to the vehicle control (treated with DMSO only, representing 100% viability) and the ferroptosis inducer only control (representing 0% protection).
-
The percentage of cell viability can be calculated using the following formula: % Viability = [(Absorbance_sample - Absorbance_inducer) / (Absorbance_vehicle - Absorbance_inducer)] * 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the normalized % viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.
-
The IC50 value is the concentration of this compound that results in 50% cell viability. This can be determined from the fitted curve.
-
Troubleshooting
-
High background: Ensure complete removal of the medium before adding the solubilization buffer. Phenol red in the medium can also contribute to background; using phenol red-free medium can mitigate this.
-
Low signal: Check cell seeding density and ensure cells are healthy and in the exponential growth phase. The incubation time with MTT may need optimization.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly. Check for and avoid edge effects on the 96-well plate by not using the outer wells or by filling them with sterile PBS.
Conclusion
This protocol provides a comprehensive framework for determining the dose-response curve of this compound as a potential inhibitor of ferroptosis. Accurate determination of the IC50 value is a critical first step in evaluating the therapeutic potential of this compound and for designing further mechanistic studies. Careful optimization of experimental parameters for the specific cell line and conditions is essential for obtaining reliable and reproducible results.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Use of ML283, a SARS-CoV-2 Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the use of ML283, a potent inhibitor of the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase. These guidelines are intended for researchers and scientists in the fields of virology, drug discovery, and molecular biology.
Introduction
This compound is a small molecule inhibitor originally identified as a potent antagonist of the Hepatitis C virus (HCV) NS3 helicase. Subsequent research has demonstrated its efficacy in inhibiting the SARS-CoV-2 nsp13 helicase, an essential enzyme for viral replication.[1] By targeting nsp13, this compound disrupts the unwinding of double-stranded RNA, a critical step in the viral replication cycle. This document outlines the procedures for preparing and utilizing this compound in various in vitro and cell-based assays to study its mechanism of action and antiviral properties.
Mechanism of Action
The SARS-CoV-2 nsp13 helicase is a multifunctional enzyme with RNA 5'-triphosphatase and NTPase activities, playing a crucial role in viral RNA replication and capping. This compound inhibits the helicase activity of nsp13, thereby preventing the separation of double-stranded RNA intermediates formed during viral genome replication. This leads to a halt in the viral life cycle.
Furthermore, the nsp13 helicase has been shown to suppress the host's innate immune response by interfering with the interferon (IFN) signaling pathway. Specifically, nsp13 can inhibit the phosphorylation of STAT1, a key transcription factor in the IFN signaling cascade. By inhibiting nsp13, this compound may therefore restore the host's antiviral interferon response.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and other relevant compounds against viral helicases.
| Compound | Target Helicase | Assay Type | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 nsp13 | Molecular Beacon | Potent Inhibition | [1] |
| FPA-124 | SARS-CoV-2 nsp13 | FRET-based | ~9 | [2] |
| Suramin | SARS-CoV-2 nsp13 | FRET-based | Micromolar range | [2] |
| Grazoprevir | SARS-CoV-2 nsp13 | DNA-unwinding | ~2.5 | [3] |
| Simeprevir | SARS-CoV-2 nsp13 | DNA-unwinding | ~1.25 | |
| Myricetin | SARS-CoV nsp13 | FRET-based | - | |
| SSYA-100–01 | SARS-CoV nsp13 | FRET-based | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required to make the desired volume of stock solution.
-
Weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Helicase Inhibition Assay (FRET-based)
Objective: To determine the in vitro inhibitory activity of this compound against SARS-CoV-2 nsp13 helicase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Materials:
-
Purified recombinant SARS-CoV-2 nsp13 helicase
-
FRET-based DNA or RNA substrate (e.g., a 35-nucleotide strand with a 5' overhang, labeled with a fluorophore like Cy3, annealed to a 15-nucleotide complementary strand labeled with a quencher like BHQ-2)
-
Competitor oligonucleotide (unlabeled)
-
Assay buffer (e.g., 20 mM HEPES pH 7.6, 20 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (e.g., 100 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
In a 384-well plate, dispense the serially diluted this compound or DMSO (for control) into the wells.
-
Add the nsp13 helicase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Prepare a substrate solution containing the FRET-labeled nucleic acid substrate, competitor oligonucleotide, and ATP in the assay buffer.
-
Add the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal at regular intervals (e.g., every 90 seconds) for a defined period (e.g., 10-20 minutes). The unwinding of the substrate by the helicase will separate the fluorophore and quencher, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the initial velocity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct engagement of this compound with the nsp13 helicase within a cellular context.
Materials:
-
Human cells expressing SARS-CoV-2 nsp13 (e.g., transfected HEK293T cells)
-
This compound stock solution
-
DMSO (for control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Anti-nsp13 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells expressing nsp13 to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) and incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-nsp13 antibody.
-
-
Data Analysis:
-
Quantify the band intensity of soluble nsp13 at each temperature for both this compound-treated and control samples.
-
Plot the percentage of soluble nsp13 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization.
-
Protocol 4: Analysis of STAT1 Phosphorylation by Western Blot
Objective: To assess the effect of this compound on the nsp13-mediated inhibition of STAT1 phosphorylation in the interferon signaling pathway.
Materials:
-
Human cells susceptible to SARS-CoV-2 infection or expressing nsp13 (e.g., A549-ACE2 or HEK293T-nsp13)
-
This compound stock solution
-
Interferon-β (IFN-β)
-
Lysis buffer (as in Protocol 3)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFN-β (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with cold PBS and lyse them.
-
Collect the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with anti-phospho-STAT1 antibody.
-
Strip the membrane and re-probe with anti-total-STAT1 antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT1 and total-STAT1.
-
Calculate the ratio of phospho-STAT1 to total-STAT1 for each condition.
-
Compare the ratios between the different treatment groups to determine if this compound can rescue the IFN-β-induced STAT1 phosphorylation that is inhibited by nsp13.
-
Protocol 5: RT-qPCR Analysis of Interferon-Stimulated Genes (ISGs)
Objective: To measure the effect of this compound on the expression of interferon-stimulated genes (ISGs) in the presence of nsp13.
Materials:
-
Cells as in Protocol 4
-
This compound stock solution
-
IFN-β
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target ISGs (e.g., ISG15, MX1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Treat the cells with this compound and/or IFN-β as described in Protocol 4, but for a longer duration suitable for gene expression changes (e.g., 6-24 hours).
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression levels between the different treatment groups to assess if this compound can restore the expression of ISGs in the presence of nsp13.
-
Visualizations
Caption: Mechanism of this compound inhibition of SARS-CoV-2 nsp13 helicase.
Caption: this compound restores interferon signaling by inhibiting nsp13.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of compounds targeting SARS-CoV-2 helicase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML283 in Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML283 is a potent and selective small molecule inhibitor of viral helicases, initially identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 helicase.[1] Subsequent research has demonstrated its efficacy against the nonstructural protein 13 (nsp13) helicase of SARS-CoV-2.[2] This dual activity makes this compound a valuable tool for studying the replication of both HCV and SARS-CoV-2 in replicon systems. These systems are powerful tools in antiviral drug discovery as they allow for the study of viral replication in a BSL-2 laboratory setting, bypassing the need for infectious virus.[3]
These application notes provide a comprehensive overview of the use of this compound in HCV and SARS-CoV-2 replicon systems, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound targets the helicase enzyme of both HCV (NS3) and SARS-CoV-2 (nsp13). These helicases are essential for viral replication, as they unwind the double-stranded RNA intermediates that form during the replication process. By inhibiting the helicase, this compound effectively blocks viral RNA synthesis and, consequently, viral replication.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HCV Helicase
| Target | Genotype | Assay Type | IC50 (µM) | Reference |
| NS3 Helicase | 1b (con1) | Biochemical | 2.6 ± 1 | |
| NS3 Helicase | 2a (JFH1) | Biochemical | 3.9 ± 1 |
Table 2: Antiviral and Cytotoxicity Data for this compound in HCV Replicon System
| Parameter | Cell Line | Value | Reference |
| Replicon Inhibition | Huh-7 based | 54 ± 10 % at 10 µM | |
| Cell Viability | Huh-7 based | 112 ± 4 % at 10 µM |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Helicase Inhibition
The following diagram illustrates the general mechanism of action of this compound in inhibiting viral replication by targeting the viral helicase.
References
Purchasing ML283 for Research Purposes: A Correction and Detailed Application Notes for the Intended Target, PLCE1
Initial investigations into the purchasing of ML283 for research into the phosphoinositide-specific phospholipase C (PLC) isozyme PLCE1 have revealed a critical discrepancy. Extensive database searches indicate that this compound is not a known inhibitor of PLCE1. Instead, scientific literature identifies this compound as a potent inhibitor of viral helicases, specifically targeting the hepatitis C virus and SARS-CoV-2 helicase.
This document therefore serves as a corrective guide, focusing on the intended research target, PLCE1. Below are detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the role of PLCE1 in various cellular processes and disease states. While a specific, commercially available small molecule inhibitor for PLCE1 analogous to the initial request for this compound is not readily identified in the literature, this guide provides comprehensive information on PLCE1's mechanism of action, its role in signaling pathways, and general protocols for studying its function.
Phospholipase C Epsilon 1 (PLCE1): An Overview
Phospholipase C Epsilon 1 (PLCE1) is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two essential second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[1][2] This enzymatic reaction is a pivotal step in numerous signal transduction pathways that regulate a wide array of cellular functions, including cell growth, differentiation, and gene expression.[2] PLCE1 is regulated by small GTPases of the Ras and Rho families, as well as heterotrimeric G proteins.[2]
PLCE1 Signaling Pathways
PLCE1 is a key node in several critical signaling cascades. Its activation leads to the propagation of signals that influence cell behavior and fate.
Canonical PLCE1 Signaling
Upon activation, PLCE1 cleaves PIP2, leading to the production of IP3 and DAG. IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
PLCE1 and the NF-κB Pathway
In the context of esophageal squamous cell carcinoma (ESCC), PLCE1 has been shown to activate the NF-κB signaling pathway. PLCE1 can bind to p65 and IκBα proteins, promoting their phosphorylation. This leads to the nuclear translocation of the p50/p65 NF-κB complex, which then acts as a transcription factor to upregulate the expression of genes involved in angiogenesis (e.g., VEGF-C) and apoptosis inhibition (e.g., Bcl-2).
Role of PLCE1 in Disease
Dysregulation of PLCE1 expression and activity has been implicated in the pathogenesis of several diseases, most notably cancer and cardiovascular disorders.
PLCE1 in Cancer
Elevated expression of PLCE1 has been associated with a poor prognosis in various cancers. Research has highlighted its role in promoting tumor angiogenesis, inhibiting apoptosis, and increasing tumor cell invasion and migration.
| Cancer Type | Role of PLCE1 | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | Promotes angiogenesis and inhibits apoptosis via the NF-κB pathway. | |
| Gastric Cancer | PLCE1 gene polymorphisms are associated with increased susceptibility. | |
| Colon Cancer | PLCE1 gene polymorphisms are linked to an increased risk. | |
| Osteosarcoma | Highly expressed and regulates proliferation and invasion. | |
| Bladder Cancer | Promotes the Warburg effect and tumorigenesis. |
PLCE1 in Cardiovascular Disease
PLCE1 also plays a significant role in cardiovascular physiology and pathology. Studies have shown that global deletion of PLCε in mice results in left ventricular hypertrophy and cardiac fibrosis. Furthermore, variants in the PLCE1 gene have been associated with ascending aortic aneurysm and dissection in humans.
Experimental Protocols for Studying PLCE1 Function
Given the absence of a specific and readily available small molecule inhibitor for PLCE1, researchers can employ alternative methods to investigate its function.
Gene Knockdown using RNA Interference (RNAi)
This protocol allows for the specific silencing of PLCE1 gene expression to study the functional consequences.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
shRNA constructs targeting PLCE1 (and a non-targeting control shRNA)
-
6-well plates
-
PBS
-
qPCR and Western blot reagents
Protocol:
-
Cell Seeding: Seed 2 x 10^5 HEK293T cells per well in a 6-well plate and incubate overnight at 37°C with 5% CO2.
-
Transfection Complex Preparation:
-
For each well, dilute 4 µg of shRNA plasmid in 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted shRNA and Lipofectamine 2000 and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL transfection complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C with 5% CO2.
-
Verification of Knockdown: Harvest the cells and verify the knockdown efficiency of PLCE1 at both the mRNA (qPCR) and protein (Western blot) levels.
-
Functional Assays: Perform downstream functional assays such as cell proliferation assays (e.g., MTT assay), migration/invasion assays (e.g., Transwell assay), or analysis of signaling pathway activation (e.g., Western blot for phosphorylated proteins).
Measurement of Inositol Phosphates
This assay directly measures the product of PLCE1's enzymatic activity.
Materials:
-
Cultured cells
-
Agonist to stimulate PLCE1 activity (e.g., a GPCR agonist)
-
Inositol Phosphate (IP) Assay Kit (commercially available)
-
Scintillation counter or plate reader compatible with the assay kit
Protocol:
-
Cell Culture and Labeling: Culture cells to the desired confluency and label with [3H]-myo-inositol according to the manufacturer's protocol.
-
Stimulation: Treat the cells with the chosen agonist for a specific time course to activate PLCE1.
-
Lysis and Extraction: Lyse the cells and extract the inositol phosphates.
-
Purification: Separate the different inositol phosphate species (IP1, IP2, IP3) using chromatography columns provided in the kit.
-
Quantification: Measure the amount of radioactivity in each fraction using a scintillation counter. An increase in IP3 levels upon stimulation is indicative of PLCE1 activity.
Therapeutic Potential of Targeting PLCE1
The involvement of PLCE1 in the pathophysiology of cancer and cardiovascular diseases makes it a promising therapeutic target. The development of selective inhibitors for PLCE1 could offer novel treatment strategies for these conditions. For instance, in esophageal cancer, a selective PLCE1 inhibitor could potentially block tumor angiogenesis and proliferation. Further research is warranted to identify and develop such specific inhibitors for preclinical and clinical evaluation.
References
Troubleshooting & Optimization
ML283 Technical Support Center: A Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ML283, a potent inhibitor of Hepatitis C Virus (HCV) NS3 helicase and SARS-CoV-2 nsp13 helicase. Here you will find answers to frequently asked questions regarding solubility, along with detailed troubleshooting guides and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a small molecule inhibitor that targets the helicase activity of viral RNA helicases. It was initially identified as a potent inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, with an IC50 of 2.6 μM.[1][2] More recently, it has been shown to be an effective inhibitor of the SARS-CoV-2 nsp13 helicase, making it a valuable tool for research into antiviral therapies for both HCV and COVID-19.[3]
Q2: I am observing precipitation after adding my this compound stock solution to my aqueous experimental medium. Is this a common issue?
A2: Yes, precipitation of this compound in aqueous solutions is a known issue due to its low aqueous solubility. While this compound is soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous-based cell culture media and buffers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1]
Troubleshooting Guide: this compound Precipitation in Aqueous Media
Encountering precipitation when diluting your this compound stock solution into your experimental medium can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshooting and resolving this common issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent. Below is a summary of known solubility data.
| Solvent | Molar Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO (Dimethyl Sulfoxide) | 24.86 | 10 | - |
| Ethanol | Insoluble | Insoluble | - |
| MOPS Buffer | 0.00039 | 0.000156 | Limited aqueous solubility. |
Data compiled from available product information sheets and scientific literature. Researchers should perform their own solubility tests for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 401.49 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Accurately weigh 4.015 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for an In Vitro Helicase Assay
This protocol provides a general framework for an in vitro helicase assay. Optimal conditions, including enzyme and substrate concentrations, should be determined empirically.
Materials:
-
Purified recombinant HCV NS3 or SARS-CoV-2 nsp13 helicase
-
Fluorescently labeled DNA or RNA helicase substrate
-
Assay Buffer (e.g., 25 mM MOPS, pH 7.0, 3 mM MgCl₂, 2 mM DTT, 5 mM ATP)
-
This compound stock solution (10 mM in DMSO)
-
Quench buffer (e.g., containing EDTA and proteinase K)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Enzyme and Inhibitor Incubation: In each well of the microplate, add the diluted this compound or vehicle control and the purified helicase enzyme. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).
-
Initiate Reaction: Add the helicase substrate to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the quench buffer.
-
Read Fluorescence: Measure the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label on the substrate. A decrease in fluorescence indicates inhibition of helicase activity.
Protocol 3: General Procedure for a Cell-Based HCV Replicon Assay
This protocol outlines a general method for assessing the antiviral activity of this compound in a cell-based HCV replicon system. Specific cell lines, replicon constructs, and reporter systems may require optimization.
Materials:
-
HCV replicon-harboring cell line (e.g., Huh-7 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)
-
Reagents for quantifying HCV replication (e.g., Luciferase assay system, reagents for RT-qPCR)
Procedure:
-
Cell Seeding: Seed the HCV replicon cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept below 0.5% and be consistent across all wells, including the vehicle control. Remove the old medium from the cells and add the medium containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Assess Cell Viability: In a parallel plate or in the same plate after measuring HCV replication, assess cell viability to determine the cytotoxicity of this compound.
-
Quantify HCV Replication: Lyse the cells and quantify the level of HCV replicon replication using a suitable method, such as a luciferase reporter assay or RT-qPCR for HCV RNA levels. A decrease in the reporter signal or HCV RNA levels indicates inhibition of viral replication.
Signaling Pathway Diagrams
This compound Inhibition of HCV NS3 Helicase
The HCV NS3 protein is a multifunctional enzyme with both protease and helicase domains. The helicase domain is essential for unwinding the viral RNA genome during replication. This compound inhibits the ATPase activity of the NS3 helicase, thereby preventing the unwinding of the RNA duplex and halting viral replication.
dot
Caption: this compound inhibits HCV NS3 helicase, blocking viral replication.
This compound Inhibition of SARS-CoV-2 nsp13 Helicase
Similar to the HCV NS3 helicase, the SARS-CoV-2 nsp13 is a vital helicase for viral replication. It unwinds the viral RNA, a critical step for the replication-transcription complex. By inhibiting the nsp13 helicase, this compound effectively blocks the replication of the SARS-CoV-2 virus.
dot
Caption: this compound targets SARS-CoV-2 nsp13 helicase, halting viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML283 Solubility in DMSO
Welcome to the technical support center for ML283. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling this compound in DMSO for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.
Q2: What is the estimated solubility of this compound in DMSO?
Q3: How should I store the this compound stock solution in DMSO?
A3: To ensure the stability of your this compound stock solution, it should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of water into the DMSO.
Q4: Can I use water to dissolve this compound?
A4: this compound is expected to have very low aqueous solubility. Therefore, it is not recommended to use water or aqueous buffers to prepare a primary stock solution. A concentrated stock in DMSO should be prepared first and then diluted into your aqueous experimental medium.
Troubleshooting Guide
Q1: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A1: This is a common issue when diluting a DMSO stock solution into an aqueous environment. Here are several steps you can take to mitigate precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, mix gently, and then add this intermediate dilution to the final volume.
-
Lower Final Concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration of this compound.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and solubility issues.[1]
-
Pre-warming Solutions: Gently warm both your this compound DMSO stock aliquot and your cell culture medium to the experimental temperature (e.g., 37°C) before mixing. This can help improve solubility. Avoid excessive heating of the this compound stock.
-
Increase Mixing: After adding the diluted this compound to your medium, ensure thorough but gentle mixing to aid in its dispersion.
Q2: My this compound powder is not fully dissolving in DMSO, even at a concentration I believe should be soluble. What could be the problem?
A2: Several factors could be contributing to this issue:
-
DMSO Quality: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
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Insufficient Mixing/Sonication: For some compounds, gentle heating (to 37°C) or sonication in a water bath can aid in dissolution.
-
Compound Purity: Impurities in the this compound powder could affect its solubility. Ensure you are using a high-purity compound from a reputable supplier.
Quantitative Data Summary
The following table summarizes the available and estimated data for this compound.
| Parameter | Value | Source/Note |
| Molecular Weight | 401.5 g/mol | PubChem |
| Molecular Formula | C24H27N3O3 | PubChem |
| Estimated Solubility in DMSO | 5 - 25 mg/mL | Based on similar molecules. A small-scale test is recommended. |
| Aqueous Solubility | Low | Inferred from typical characteristics of similar small molecules. |
| Recommended Stock Solution Storage | -20°C or -80°C | General best practice for small molecule DMSO stocks. |
| Recommended Final DMSO Concentration in Assays | < 0.5% | To minimize cytotoxicity and precipitation.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric water.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.015 mg of this compound (Molecular Weight = 401.5 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound has not fully dissolved, you may sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use, sterile vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C or -80°C in a dark, dry place.
Visualizations
References
ML283 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling ML283, a potent inhibitor of SARS-CoV-2 helicase, with a focus on preventing and troubleshooting precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound has low aqueous solubility. Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your aqueous solution may be higher than its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer or cell culture medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Temperature Effects: Changes in temperature can affect solubility. Cooling a saturated solution or repeated freeze-thaw cycles of stock solutions can induce precipitation.
-
pH of the Solution: The pH of your buffer or medium can influence the ionization state and solubility of this compound.
-
Interactions with Media Components: this compound may interact with components in complex media, such as salts and proteins, leading to precipitation over time.
Q2: What is the maximum recommended concentration of DMSO for my final working solution?
A2: As a general guideline, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Some robust cell lines may tolerate up to 1% DMSO. It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q3: Can I heat my this compound solution to redissolve the precipitate?
A3: Gentle warming (e.g., to 37°C) can sometimes help redissolve precipitated compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is always best to prepare fresh solutions if significant precipitation occurs.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions, typically prepared in a non-aqueous solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer or media. | Solvent shock due to rapid change in polarity. | 1. Add the this compound DMSO stock to the aqueous solution dropwise while gently vortexing or stirring. 2. Prepare an intermediate dilution in a solvent mixture with intermediate polarity (e.g., a mix of DMSO and your aqueous buffer) before the final dilution. |
| Precipitate forms over time in the incubator. | The compound is coming out of solution at 37°C, potentially due to interactions with media components or temperature-dependent solubility. | 1. Decrease the final concentration of this compound in your experiment. 2. Test the solubility of this compound in your specific cell culture medium at 37°C over the time course of your experiment before conducting the full assay. 3. Consider using a different formulation or delivery method if precipitation persists. |
| Cloudiness or visible particles in the stock solution vial. | The compound has precipitated out of the stock solution, possibly due to storage conditions or exceeding its solubility in the stock solvent. | 1. Gently warm the vial to 37°C and vortex to try and redissolve the compound. 2. If the precipitate does not dissolve, centrifuge the vial to pellet the precipitate and use the supernatant, making sure to re-quantify the concentration. 3. For future preparations, consider preparing the stock solution at a slightly lower concentration. |
| Inconsistent experimental results. | Micro-precipitation that is not easily visible may be occurring, leading to variations in the effective concentration of this compound. | 1. After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any micro-precipitates. 2. Carefully collect the supernatant for your experiment. |
Quantitative Data
The solubility of this compound can vary significantly depending on the solvent and buffer system.
| Compound | Buffer System | Solubility (µM) | Reference |
| This compound | MOPS buffer | 0.39 | [1] |
Note: This table will be updated as more quantitative solubility data for this compound in different aqueous solutions becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
-
Vortex mixer
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Calibrated pipette
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solutions in Aqueous Media
This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).
-
Perform serial dilutions of the this compound stock solution in pre-warmed medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution to the medium dropwise while gently vortexing or stirring the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solutions for any signs of precipitation. If the solution appears cloudy, consider preparing a fresh solution at a lower concentration.
Signaling Pathway and Experimental Workflow Diagrams
SARS-CoV-2 Helicase (nsp13) Inhibition by this compound
This compound is an inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication. Nsp13 utilizes the energy from ATP hydrolysis to unwind double-stranded RNA, a critical step in the viral life cycle. By inhibiting nsp13, this compound blocks viral replication.
Caption: Inhibition of SARS-CoV-2 nsp13 Helicase by this compound
Experimental Workflow for Assessing this compound Solubility
This workflow outlines the steps to determine the kinetic solubility of this compound in a specific aqueous medium.
Caption: Workflow for Determining this compound Solubility
References
Technical Support Center: Optimizing ML283 Concentration for Experiments
Welcome to the technical support center for ML283. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Sirtuin 5 (SIRT5).[1] SIRT5 is a member of the sirtuin family of NAD+-dependent protein lysine deacylases.[1] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows robust activity in removing negatively charged acyl groups from lysine residues, such as malonylation, succinylation, and glutarylation.[1][2][3] By inhibiting SIRT5, this compound prevents the deacylation of SIRT5 target proteins, thereby modulating their function.
Q2: What are the key signaling pathways and cellular processes regulated by SIRT5, the target of this compound?
A2: SIRT5 is a key regulator of various metabolic and cellular processes. Its primary role is in mitochondrial function, where it deacylates numerous enzymes involved in:
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Metabolism: SIRT5 regulates glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism.
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Oxidative Stress Response: SIRT5 helps in mitigating oxidative stress.
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Apoptosis: It plays a role in regulating programmed cell death.
Given its role in metabolic reprogramming, SIRT5 has been implicated in the development and progression of various cancers.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point for cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 50 µM . For many cancer cell lines, IC50 values for growth inhibition are in the micromolar range.
Q4: How does inhibition of SIRT5 by this compound affect mitochondrial function?
A4: Inhibition of SIRT5 by this compound leads to the hyper-acylation (specifically, hyper-succinylation and hyper-malonylation) of mitochondrial proteins. This can alter the activity of key metabolic enzymes, impacting mitochondrial respiration and overall cellular bioenergetics. The specific effects can be cell-type and context-dependent but may include alterations in ATP production and an increase in reactive oxygen species (ROS).
Troubleshooting Guide
Issue 1: Determining the Optimal this compound Concentration
Problem: I am unsure what concentration of this compound to use for my specific cell line and experiment.
Solution: The optimal concentration of this compound should be determined empirically for each new cell line and assay. We recommend a systematic approach:
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In Vitro Enzymatic Assay: First, determine the IC50 value of this compound against purified SIRT5 protein. This will provide a baseline potency for the compound.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context. A dose-response CETSA can help identify the concentration at which this compound binds to and stabilizes SIRT5 inside the cell.
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Dose-Response Curve for a Functional Outcome: Measure a relevant downstream effect of SIRT5 inhibition, such as the acylation level of a known SIRT5 target or a functional cellular outcome like apoptosis or proliferation. This will establish the effective concentration range for your specific biological question.
Table 1: Reported IC50 Values for this compound against SIRT5
| Assay Type | IC50 Value | Reference |
| Biochemical Assay | ~1 µM | Original Probe Report |
| Cellular Assay (Varying) | 5-25 µM | Published Literature |
Note: IC50 values can vary between different assay conditions and cell types.
Issue 2: Low or No Observed Effect of this compound
Problem: I am not observing the expected biological effect after treating my cells with this compound.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a CETSA to verify that this compound is binding to SIRT5 in your cells at the concentrations used.
-
Assess SIRT5 Expression: Confirm that your cell line expresses sufficient levels of SIRT5. You can use Western blotting or qPCR to determine the expression level.
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Check Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium and has not precipitated. Visually inspect the media for any precipitate. This compound has limited aqueous solubility, and using a stock solution in DMSO is recommended.
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Optimize Treatment Duration: The effects of SIRT5 inhibition may take time to manifest. Perform a time-course experiment to determine the optimal treatment duration.
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Consider Cellular Context: The function of SIRT5 and the consequences of its inhibition can be highly context-dependent, varying between different cell types and metabolic states.
Issue 3: Unexpected Cytotoxicity
Problem: I am observing significant cell death at concentrations where I expect to see a specific biological effect.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the concentration range at which this compound is cytotoxic to your specific cell line using an assay like MTT or a live/dead stain. This will help you define a non-toxic working concentration range for your functional assays.
-
Titrate the Concentration: If your desired functional effect overlaps with the cytotoxic range, try to find a lower concentration that still provides a measurable effect on your target without inducing widespread cell death.
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Shorten Treatment Duration: High concentrations for shorter periods may allow you to observe the desired effect before significant cytotoxicity occurs.
Experimental Protocols
1. In Vitro SIRT5 Enzymatic Assay
This protocol is for determining the IC50 of this compound against purified SIRT5.
Materials:
-
Recombinant human SIRT5
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Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore)
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NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., containing trypsin)
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This compound stock solution (in DMSO)
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Black 96-well plate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
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In a 96-well plate, add SIRT5 enzyme, the fluorogenic substrate, and NAD+.
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Add the different concentrations of this compound or DMSO (vehicle control) to the wells.
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Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction and initiate the development by adding the developer solution.
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Incubate at 37°C for a further period (e.g., 30 minutes).
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Read the fluorescence on a plate reader.
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Plot the fluorescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA)
This protocol confirms the binding of this compound to SIRT5 in intact cells.
Materials:
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Cells of interest
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This compound stock solution (in DMSO)
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PBS
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Lysis buffer with protease inhibitors
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SDS-PAGE and Western blotting reagents
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Anti-SIRT5 antibody
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specific time (e.g., 1 hour).
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Harvest the cells and resuspend them in PBS.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifuge to pellet the precipitated proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble SIRT5 at each temperature and this compound concentration by Western blotting.
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Increased thermal stability of SIRT5 in the presence of this compound indicates target engagement.
3. Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
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Cells of interest
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This compound stock solution (in DMSO)
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Cell culture medium
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MTT reagent
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time (e.g., 24, 48, or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
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Add the solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength on a plate reader.
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Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve.
Visualizations
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of ML283
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the molecular probe ML283. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound is a small molecule probe originally identified as a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3 helicase. More recently, this compound and its analogs have been characterized as potent inhibitors of the SARS-CoV-2 nsp13 helicase, making it a subject of interest in antiviral research. Its primary mechanism of action is the inhibition of viral helicase activity, which is crucial for viral replication.
Q2: Why should I be concerned about the off-target effects of this compound?
Like most small molecule inhibitors, this compound has the potential to bind to unintended biological targets, which can lead to a variety of confounding effects in experimental settings.[1] These off-target interactions can result in misleading interpretation of experimental data, cellular toxicity unrelated to the inhibition of its intended viral helicase target, and potential adverse effects in future therapeutic applications. A thorough investigation of off-target effects is a critical step in the validation of this compound as a selective chemical probe.
Q3: What are the first steps I should take if I suspect off-target effects are influencing my results?
If you observe a cellular phenotype that is inconsistent with the known function of the viral helicase, or if you see cellular toxicity at concentrations where the helicase should be inhibited, it is prudent to investigate off-target effects. A recommended first step is to perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. Additionally, using a structurally unrelated inhibitor of the same target can help differentiate on-target from off-target effects; if the phenotype is not replicated, it is likely an off-target effect of this compound.
Troubleshooting Guide
Issue 1: I'm observing unexpected changes in cell signaling pathways upon treatment with this compound.
-
Possible Cause: this compound may be interacting with one or more cellular kinases, which are common off-targets for small molecule inhibitors.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: A broad kinase panel screening, such as KINOMEscan®, can identify potential kinase off-targets.
-
Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins in pathways commonly affected by off-target kinase inhibition (e.g., MAPK/ERK, PI3K/Akt).
-
Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement of a suspected off-target kinase in a cellular context.
-
Hypothetical Data Presentation: Kinase Selectivity Profile of this compound
The following table presents hypothetical data from a KINOMEscan® assay to illustrate how results might be summarized.
| Target Kinase | % Inhibition at 1 µM this compound |
| Primary Target (HCV Helicase) | 95% |
| Off-Target Kinase A (e.g., SRC) | 78% |
| Off-Target Kinase B (e.g., LCK) | 65% |
| Off-Target Kinase C (e.g., p38α) | 45% |
| Average of other 400+ kinases | <10% |
Issue 2: My proteomics experiment reveals significant changes in the abundance of proteins unrelated to viral replication.
-
Possible Cause: this compound may be binding to unforeseen protein targets, leading to their stabilization or degradation, or indirectly affecting their expression levels.
-
Troubleshooting Steps:
-
Bioinformatics Analysis: Use pathway analysis tools (e.g., DAVID, Metascape) to identify cellular pathways enriched in the list of altered proteins.
-
Validate with Orthogonal Methods: Confirm the changes in protein levels for a subset of hits using Western blotting or targeted mass spectrometry.
-
CETSA-MS: To identify direct binders, a Cellular Thermal Shift Assay coupled with mass spectrometry can be employed to see which proteins are thermally stabilized by this compound.
-
Hypothetical Data Presentation: Proteomic Changes Induced by this compound
This table provides a template for summarizing quantitative proteomics data.
| Protein | Gene | Cellular Function | Fold Change (this compound vs. Vehicle) | p-value |
| Heat shock protein 70 | HSP70 | Protein folding | 2.5 | 0.001 |
| Apoptosis regulator BAX | BAX | Apoptosis | -1.8 | 0.005 |
| Cyclin-dependent kinase 2 | CDK2 | Cell cycle | -1.5 | 0.012 |
| G-protein coupled receptor 55 | GPR55 | Signal transduction | 3.1 | <0.001 |
Experimental Protocols
Protocol 1: KINOMEscan® Off-Target Profiling (Generalized)
This protocol describes a generalized approach for assessing the interaction of a test compound with a large panel of kinases.
-
Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Principle: The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and this compound at a specified concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of this compound to a suspected off-target protein in intact cells.[2][3][4]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them in a thermocycler at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control.[2]
-
Cell Lysis: Immediately lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Clarification of Lysates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction), normalize the protein concentration, and perform SDS-PAGE and Western blotting using a primary antibody specific for the suspected off-target protein.
-
Data Analysis: Quantify the band intensities and normalize them to the non-heated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and direct binding.
Protocol 3: Global Proteomics Analysis of this compound-Treated Cells
This protocol outlines a general workflow for identifying changes in the proteome upon this compound treatment.
-
Cell Culture and Treatment: Plate a suitable human cell line (e.g., HEK293T) and allow cells to adhere. Treat cells with this compound at a final concentration of 1 µM and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform an in-solution digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cytotoxicity of ML283 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of the compound ML283 in various cell lines. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice for in vitro experiments.
Disclaimer: Publicly available databases and scientific literature currently lack specific and comprehensive data on the cytotoxic profile of this compound across a wide range of cancer cell lines. The information provided herein is for general guidance and is based on standard cytotoxicity testing protocols and data available for structurally related compounds. Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific IC50 values of this compound in their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS3 helicase. More recently, it and its analogs have been investigated as potential inhibitors of the SARS-CoV-2 helicase. Its primary mechanism of action is the inhibition of viral helicase activity, which is essential for viral replication. Information regarding its effects on mammalian cell signaling pathways is limited in publicly available research.
Q2: Is this compound expected to be cytotoxic to mammalian cell lines?
While some reports suggest a favorable toxicity profile for related compounds in specific contexts, any small molecule has the potential to exhibit cytotoxicity at certain concentrations. One report on a related compound, ML233, indicated an LC50 of 25.8 µM in human hepatocytes. Therefore, it is crucial to experimentally determine the cytotoxic potential of this compound in your specific cell line(s) of interest.
Q3: What are the first steps to assess this compound cytotoxicity?
The initial and most critical step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your chosen cell line(s). This involves treating the cells with a range of this compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours).
Q4: What are the common assays to measure cell viability?
Several robust and well-established assays are available to measure cell viability, including:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay but produces a water-soluble formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile media/PBS.- Maintain sterile technique throughout the experiment. |
| Unexpectedly high or low IC50 value | - Incorrect compound concentration- Cell line resistance/sensitivity- Assay interference- Inappropriate incubation time | - Verify the stock concentration and serial dilutions of this compound.- Research the known sensitivity of your cell line to other compounds.- Ensure this compound does not interfere with the assay chemistry (e.g., colorimetric or luminescent signal).- Optimize the incubation time (24, 48, 72 hours) for your specific cell line and compound. |
| No dose-dependent effect observed | - this compound is not cytotoxic in the tested concentration range- Compound instability or precipitation- Insufficient incubation time | - Test a wider and higher range of this compound concentrations.- Check the solubility of this compound in your culture medium. Visually inspect for precipitate.- Increase the duration of compound exposure. |
| "Bell-shaped" dose-response curve | - Off-target effects at higher concentrations- Compound precipitation at high concentrations | - This can be a real biological effect. Further investigation into the mechanism of action is needed.- Check for compound precipitation at the higher concentrations used. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in the presence of this compound at relevant concentrations for a chosen duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical troubleshooting guide for unexpected cytotoxicity results.
Caption: Potential apoptosis signaling pathways affected by a cytotoxic agent.
Technical Support Center: Minimizing Variability in ML283 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the helicase inhibitor, ML283.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the hepatitis C virus (HCV) NS3 helicase and the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase.[1] By inhibiting these viral helicases, this compound disrupts the unwinding of viral RNA, a critical step in viral replication.[2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in antiviral research to study the replication mechanisms of HCV and coronaviruses like SARS-CoV-2.[1] It serves as a tool to investigate the role of viral helicases in the viral life cycle and as a lead compound for the development of novel antiviral therapeutics.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.[4] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in cell culture media can vary, so it is advisable to prepare fresh working dilutions for each experiment.
Q4: What are potential sources of variability when using this compound in cell-based assays?
A4: Variability in cell-based assays with this compound can arise from several factors, including:
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Cell health and passage number: Ensure cells are healthy, in the exponential growth phase, and within a consistent and low passage number range.
-
Inconsistent seeding density: Precisely control the number of cells seeded per well.
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This compound concentration and preparation: Use a freshly prepared dilution from a properly stored stock solution for each experiment.
-
Incubation times: Adhere strictly to the specified incubation times for compound treatment and viral infection.
-
Assay readout consistency: Ensure consistent timing and technique for all steps of the assay readout (e.g., addition of lysis buffer, measurement of luminescence or fluorescence).
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective inhibitor of viral helicases, the potential for off-target effects on cellular helicases or other proteins exists, as is common with small molecule inhibitors. If you observe cellular phenotypes inconsistent with helicase inhibition, consider performing counter-screens with other cell lines or using structurally unrelated inhibitors of the same target to investigate potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Helicase Inhibition Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of your stock solution periodically. |
| Variable enzyme activity | Ensure the purity and consistent activity of the recombinant helicase enzyme. Use a fresh aliquot of enzyme for each assay. Include a positive control (known inhibitor) and a negative control (vehicle) in every plate. |
| Substrate quality issues | Verify the integrity and concentration of the nucleic acid substrate. Avoid repeated freeze-thaw cycles of the substrate. |
| Inconsistent reaction conditions | Maintain consistent temperature, pH, and incubation times for all reactions. Ensure thorough mixing of reaction components. |
| Assay readout variability | Allow plates to equilibrate to room temperature before reading. Ensure the plate reader is properly calibrated. |
Issue 2: Poor Reproducibility in Cell-Based Antiviral Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell culture variability | Use cells from a consistent passage number and ensure they are healthy and free of contamination. Seed cells at a consistent density and allow for uniform attachment. |
| Inconsistent viral titer | Use a viral stock with a known and consistent titer (plaque-forming units/mL or TCID50/mL). Perform a viral titration for each new batch of virus. |
| This compound degradation in media | Prepare fresh dilutions of this compound in cell culture media immediately before use. The stability of small molecules in media can be affected by components like cysteine and metal ions. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Cytotoxicity of this compound | Determine the cytotoxic concentration of this compound (CC50) in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Ensure the concentrations used for antiviral assays are well below the CC50. |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | Perform a dose-response curve to compare the potency for the observed phenotype with the potency for antiviral activity. A significant difference may indicate an off-target effect. Test a structurally different inhibitor of the same viral helicase to see if the phenotype is replicated. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5%). |
| Contamination of this compound stock | If possible, obtain a fresh batch of this compound or have the purity of your current stock analyzed. |
| Interaction with media components | Some small molecules can interact with components in the cell culture media, leading to degradation or altered activity. Consider testing the stability of this compound in your specific media over the time course of your experiment. |
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Target | HCV NS3 Helicase, SARS-CoV-2 nsp13 Helicase | |
| Potency (IC50 against HCV Helicase) | Varies by assay; reported in nanomolar to low micromolar range | |
| Potency (against SARS-CoV-2 Helicase) | Potent inhibition observed in molecular-beacon-based assays | |
| Solubility | Limited aqueous solubility; soluble in DMSO |
Experimental Protocols
Detailed Methodology: In Vitro Helicase Inhibition Assay (Molecular Beacon-Based)
This protocol is adapted from a method used to identify this compound as a potent SARS-CoV-2 helicase inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM MOPS (pH 6.5), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT, and 0.01% Tween-20.
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Compound Preparation: Serially dilute this compound in DMSO and then into the reaction buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme and Substrate Addition: Add the purified recombinant helicase (e.g., SARS-CoV-2 nsp13) to the wells containing the compound.
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Initiation of Reaction: Initiate the unwinding reaction by adding the molecular beacon DNA or RNA substrate and ATP to a final concentration of 2 mM.
-
Fluorescence Measurement: Immediately measure the fluorescence signal at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore on the molecular beacon.
-
Data Analysis: Calculate the initial rate of the unwinding reaction. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Detailed Methodology: Representative Cell-Based Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell-based format. Specific parameters such as cell type, virus strain, and incubation times should be optimized for the specific virus being studied.
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Cell Seeding: Seed a suitable host cell line (e.g., Huh-7 for HCV, Vero E6 for SARS-CoV-2) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
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Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known antiviral drug). Incubate for a predetermined time (e.g., 1-2 hours).
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Assay Readout: Quantify the antiviral activity using a suitable method:
-
CPE Reduction Assay: Visually score the reduction in virus-induced CPE.
-
Cell Viability Assay: Measure cell viability using assays like MTT, MTS, or CellTiter-Glo.
-
Viral RNA Quantification: Extract RNA and quantify viral RNA levels using RT-qPCR.
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Reporter Virus Assay: Use a reporter virus (e.g., expressing luciferase or GFP) and measure the reporter signal.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration. Determine the 50% cytotoxic concentration (CC50) from a parallel assay without virus. The selectivity index (SI) is calculated as CC50/EC50.
Mandatory Visualizations
Caption: HCV NS3 Helicase Signaling and this compound Inhibition.
Caption: SARS-CoV-2 nsp13 Helicase Signaling and this compound Inhibition.
Caption: Logical Workflow for Troubleshooting this compound Experiments.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. phytotechlab.com [phytotechlab.com]
ML283 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the small molecule inhibitor, ML283.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is expected to be stable for an extended period when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the stability of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
Q3: What is the recommended storage for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When stored properly, DMSO stock solutions are generally stable for several months.
Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide: Compound Precipitation for detailed steps to address this issue.
Q5: How does pH affect the stability of this compound?
Q6: Is this compound sensitive to light?
A6: this compound contains a benzothiazole moiety, and compounds with this structure can be susceptible to photodegradation. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in foil. When working with this compound, minimize its exposure to direct light.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Buffer | Solubility (µM) | Reference |
| MOPS buffer | 0.39 | [1] |
Table 2: General Stability Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid | -20°C or -80°C | Up to several years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Solution | 2-8°C | Short-term (hours to days) | Prepare fresh. Solubility is limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
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Allow the vial of solid this compound to warm to room temperature in a desiccator.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 453.98 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
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Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific buffer over time under defined storage conditions.
Materials:
-
This compound stock solution in DMSO
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Experimental buffer (e.g., PBS, Tris-HCl)
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High-performance liquid chromatography (HPLC) system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
-
Temperature-controlled incubator/storage unit
-
Light-protected vials
Procedure:
-
Preparation of Test Solutions:
-
Dilute the this compound DMSO stock solution into the experimental buffer to the final desired concentration. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize its effect on the assay and stability.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
Divide the solution into several light-protected vials, one for each time point.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
For photostability testing, expose a set of vials to a controlled light source while keeping a parallel set in the dark as a control.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
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Analyze the samples by HPLC. A typical starting method could be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Mandatory Visualizations
References
ML283 Helicase Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML283 as a helicase inhibitor in their assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during helicase assays involving this compound and other inhibitors.
Q1: Why do I observe little to no unwinding activity in my positive control (helicase + substrate, no this compound)?
A: This is a common issue that can point to several factors related to the enzyme, substrate, or reaction conditions.
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Enzyme Inactivity: The helicase may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[1][2] It is essential to ensure the enzyme is pure, as contaminating nucleases can degrade the nucleic acid substrate.[3]
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Substrate Problems: The DNA/RNA substrate may be designed incorrectly. Helicases have a specific polarity (e.g., 5' to 3' or 3' to 5'), and the substrate must have the appropriate single-stranded overhang for the enzyme to load.[4][5] Also, confirm the substrate has not been degraded.
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Suboptimal Buffer Conditions: Helicase activity is highly sensitive to buffer components. Ensure the pH, salt concentration (e.g., NaCl, KCl), and especially the MgCl2 concentration are optimal, as Mg²⁺ is a critical cofactor for ATP hydrolysis.
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ATP Degradation: ATP is essential for helicase function. Use a fresh ATP stock solution, as it can degrade over time.
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Product Re-annealing: In gel-based assays, the unwound single strands can re-anneal, giving the false impression of low activity. This can be prevented by adding a "trap" oligonucleotide that is complementary to the unlabeled strand.
Q2: My helicase is active, but this compound is not showing any inhibitory effect. What could be the reason?
A: If the positive control works, the issue likely lies with the inhibitor or the specific assay conditions.
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Inhibitor Solubility: this compound may not be fully soluble in the final assay buffer, leading to a lower effective concentration. Ensure the final DMSO concentration is low and consistent across all wells.
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Mechanism of Action Mismatch: this compound and its analogs have been shown to inhibit the unwinding activity of helicases like SARS-CoV-2 nsp13 without significantly affecting ATP hydrolysis. If you are using an ATPase assay to measure inhibition, you may see only a modest effect. An unwinding assay (e.g., FRET, Molecular Beacon, or gel-based) is more appropriate.
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Incorrect Concentration Range: The concentrations of this compound used may be too low to see an effect. Perform a dose-response curve over a wide range of concentrations to determine the IC50.
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Enzyme Concentration: The amount of helicase used can influence the apparent IC50 value. Ensure you are using a consistent and appropriate amount of enzyme in the linear range of the assay.
Q3: In my gel-based assay, the substrate band intensity decreases, but I don't see a corresponding increase in the single-stranded product band. What is happening?
A: This phenomenon usually points to one of two issues:
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Nuclease Contamination: The most likely cause is a contaminating nuclease in your helicase preparation that is degrading the substrate. You can test for this by incubating the enzyme with the substrate in the absence of ATP; if the substrate is still degraded, a nuclease is present. The solution is to further purify the helicase.
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Product Forming Secondary Structures: The displaced, single-stranded product might be forming a hairpin or other secondary structure that runs anomalously on the gel. This is the principle behind the Molecular Beacon Helicase Assay. While this is an intended effect in that specific assay, in a standard gel assay it can make product detection difficult.
Q4: My results are highly variable between replicates or experiments. What are the common sources of poor reproducibility?
A: Variability can be introduced at multiple steps in the protocol.
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Temperature Fluctuations: Helicase activity is very sensitive to temperature. Ensure consistent incubation temperatures for all samples. Use a water bath or incubator that maintains a stable temperature.
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Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in results, especially when working with multi-well plates.
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Light Exposure: If you are using a fluorescence-based assay, the fluorescent dyes are light-sensitive. Protect your reagents and reaction plates from light as much as possible.
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Timing: For kinetic assays, precise timing of reaction initiation and stopping is critical. Staggering the start of reactions can help ensure consistent incubation times.
Q5: How can I confirm that this compound is acting as a specific inhibitor and not through a non-specific mechanism?
A: It is crucial to rule out non-specific effects that can mimic true inhibition.
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Test for DNA Binding: The compound could be inhibiting the reaction by binding directly to the DNA/RNA substrate. An initial indication of this is a shift in the mobility of the DNA substrate on a non-denaturing gel in the presence of the compound (without the enzyme).
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Assay Interference: In fluorescence-based assays, the compound itself might be fluorescent or act as a quencher, interfering with the signal. Run a control with the compound and substrate but without the enzyme to check for this.
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Counter-Screening: Test the inhibitor against other, unrelated helicases to assess its specificity. This compound was originally identified as an inhibitor of the Hepatitis C virus helicase.
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Reversibility Test: Determine if the inhibition is reversible by diluting the enzyme-inhibitor complex. A loss of inhibition upon dilution suggests a reversible interaction.
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for setting up and troubleshooting a helicase assay.
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration | Purpose |
| Buffer (HEPES or Tris) | 20-50 mM (pH 7.0-8.0) | Maintains stable pH. |
| Salt (KCl or NaCl) | 50-100 mM | Affects enzyme kinetics and substrate binding. |
| MgCl₂ | 1-5 mM | Essential cofactor for ATP hydrolysis. |
| ATP | 1-5 mM | Energy source for the helicase motor. |
| DTT | 1-2 mM | Reducing agent to maintain enzyme integrity. |
| BSA or Triton X-100 | 0.1 mg/mL or 0.01-0.1% | Prevents enzyme from sticking to tube walls. |
| Helicase | 1-100 nM | Catalyzes the unwinding reaction. |
| Nucleic Acid Substrate | 1-20 nM | The duplex to be unwound by the helicase. |
| Trap Oligonucleotide | 5-10 fold molar excess over substrate | Prevents re-annealing of unwound strands. |
Table 2: Troubleshooting Parameter Adjustments
| Issue Observed | Parameter to Adjust | Recommended Change | Rationale |
| No/Low Activity | Helicase Concentration | Increase | Enzyme may be less active than expected. |
| No/Low Activity | MgCl₂ Concentration | Titrate (e.g., 1, 2, 5 mM) | Optimal Mg²⁺ is critical for activity. |
| No/Low Activity | Incubation Time/Temp | Increase | Reaction may be slow under current conditions. |
| High Background Signal | Substrate Purity | Re-purify substrate | Removes unincorporated labels or degradation products. |
| Inconsistent IC50 | Assay Conditions | Standardize enzyme/substrate lots | Ensures consistency between experiments. |
Experimental Protocols
A Molecular Beacon Helicase Assay (MBHA) is a robust method for studying helicase inhibitors like this compound.
Protocol: Molecular Beacon Helicase Assay (MBHA) for this compound Inhibition
This protocol measures the decrease in fluorescence as the helicase displaces a molecular beacon strand, causing it to form a hairpin that quenches its own fluorescence.
-
Substrate Preparation:
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Design a molecular beacon (MB) oligonucleotide (e.g., 20-25 nt) with a fluorophore (e.g., FAM or Cy3) on the 5' end and a quencher (e.g., DABCYL or BHQ) on the 3' end. The ends should be complementary to form a stable stem.
-
Design a longer, unlabeled oligonucleotide that is complementary to the loop region of the MB and provides a single-stranded tail for helicase loading.
-
Anneal the MB and the long strand in annealing buffer (e.g., 10 mM Tris, 50 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Reaction Setup (96-well plate format):
-
Prepare a 2X master mix of helicase in 1X reaction buffer (e.g., 40 mM Tris pH 7.5, 50 mM KCl, 4 mM MgCl₂, 2 mM DTT).
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Prepare a 2X master mix of the annealed MB-substrate and ATP in 1X reaction buffer.
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Prepare serial dilutions of this compound in DMSO, then dilute into reaction buffer. Maintain a constant final DMSO concentration in all wells.
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To appropriate wells, add 50 µL of the 2X helicase mix.
-
To control wells, add 50 µL of 1X reaction buffer without helicase.
-
Add the this compound dilutions or DMSO vehicle control to the wells.
-
-
Initiation and Measurement:
-
Place the 96-well plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).
-
Initiate the reactions by adding 50 µL of the 2X MB-substrate/ATP mix to all wells.
-
Immediately begin monitoring the decrease in fluorescence over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
For each well, calculate the initial rate of the reaction by determining the slope of the linear portion of the fluorescence decay curve.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized reaction rates against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: General Workflow for Helicase Inhibitor Assay
A generalized workflow for screening and characterizing helicase inhibitors like this compound.
Diagram 2: Troubleshooting Flowchart for No Helicase Activity
References
- 1. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ML283 Resistance in Viral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound ML283. The content is designed to address specific issues that may arise during experiments, particularly concerning the development and characterization of viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3 helicase. It has also been shown to inhibit the nonstructural protein 13 (nsp13) helicase of SARS-CoV-2.[1] By targeting the viral helicase, this compound prevents the unwinding of double-stranded RNA (dsRNA) or DNA intermediates, a critical step in viral replication.[2][3] This inhibition halts the viral replication cycle within the host cell.
Q2: How does viral resistance to this compound and other helicase inhibitors typically develop?
Viral resistance to this compound, like other antiviral agents, primarily develops through the selection of mutations in the viral genome that alter the drug's target protein.[4] For helicase inhibitors, these mutations often occur in or near the drug-binding site on the helicase enzyme. These changes can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. Resistance is often induced in the laboratory through a process of serial passage, where the virus is cultured in the presence of gradually increasing concentrations of the drug.[5] This selective pressure allows for the emergence and enrichment of resistant viral variants.
Q3: What are the signs of potential this compound resistance in my viral assay?
A key indicator of this compound resistance is a significant increase in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) value compared to the wild-type virus. This means a higher concentration of this compound is required to inhibit viral replication by 50%. In a plaque reduction assay, you might observe the formation of plaques at this compound concentrations that would typically inhibit the wild-type virus.
Q4: How can I confirm that the observed resistance is due to a genetic mutation?
To confirm that resistance is genetically encoded, you should sequence the viral helicase gene from the resistant viral population and compare it to the wild-type sequence. The identification of one or more amino acid substitutions in the helicase protein is strong evidence of genetic resistance. To definitively prove the role of a specific mutation, reverse genetics can be employed to introduce the mutation into a wild-type viral genome and then assess the virus's susceptibility to this compound.
Q5: What is the difference between genotypic and phenotypic resistance testing?
-
Genotypic testing involves sequencing the viral genome to identify mutations known or suspected to be associated with drug resistance.
-
Phenotypic testing involves culturing the virus in the presence of varying concentrations of the antiviral drug to directly measure its susceptibility. This is often done using assays like the plaque reduction assay to determine the EC50 or IC50 value.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible EC50/IC50 values for this compound.
| Possible Cause | Suggested Solution |
| Cell Health and Density | Ensure that the host cells are healthy, within a consistent passage number, and plated at a uniform density across all wells of your assay plate. Stressed or overly confluent cells can lead to variability. |
| Reagent Preparation | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. Use a consistent, low percentage of DMSO in all wells, including controls. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Plate edge effects can lead to evaporation; consider not using the outer wells of the plate or filling them with sterile media. |
| Virus Titer | Ensure that the viral inoculum used is consistent across all experiments. A high multiplicity of infection (MOI) can sometimes overcome the effects of the inhibitor, leading to artificially high EC50 values. |
Problem 2: No plaques are forming in the control wells of a plaque reduction assay.
| Possible Cause | Suggested Solution |
| Virus Inoculum | The virus stock may have a low titer or may have been improperly stored. Titer your virus stock before performing the assay. Avoid repeated freeze-thaw cycles. |
| Cell Monolayer | The cell monolayer may not have been confluent at the time of infection, or the cells may be unhealthy. Ensure a confluent and healthy monolayer before adding the virus. |
| Overlay Medium | The overlay medium (e.g., agarose) may have been too hot, killing the cells. Ensure the overlay has cooled to an appropriate temperature (around 45°C) before adding it to the wells. The concentration of the gelling agent may also be too high, inhibiting plaque formation. |
| Incubation Time | The incubation time may be too short for visible plaques to form. Optimize the incubation period for your specific virus and cell line. |
Problem 3: Suspected this compound-resistant virus does not show a significant fold-change in EC50.
| Possible Cause | Suggested Solution |
| Incomplete Resistance Development | The virus may not have been passaged for a sufficient number of generations to develop a high level of resistance. Continue the serial passage for additional rounds. |
| Fitness Cost of Mutation | The resistance mutation may impart a fitness cost to the virus, resulting in slower growth and smaller plaques, which can make it difficult to accurately determine the EC50. Consider extending the assay incubation time. |
| Cross-contamination | The resistant virus stock may have been contaminated with wild-type virus. Re-plaque purify the resistant virus to ensure a clonal population. |
| Mechanism of Resistance | The resistance mechanism may not be solely due to a change in the drug's direct target. Consider investigating other potential mechanisms. |
Quantitative Data on Helicase Inhibitor Resistance
Disclaimer: Specific resistance mutations and corresponding quantitative data for this compound are not extensively available in public literature. The following tables present hypothetical data based on resistance patterns observed for other HCV and Coronavirus helicase inhibitors to serve as an example for data presentation.
Table 1: Hypothetical this compound EC50 Values for Resistant HCV NS3 Helicase Mutants
| Virus | Mutation(s) in NS3 Helicase | EC50 (µM) | Fold-Change vs. Wild-Type |
| Wild-Type | None | 0.5 | 1.0 |
| Mutant A | T269I | 4.5 | 9.0 |
| Mutant B | P492S | 12.0 | 24.0 |
| Mutant C | T269I + P492S | 55.0 | 110.0 |
Table 2: Hypothetical this compound EC50 Values for Resistant SARS-CoV-2 nsp13 Helicase Mutants
| Virus | Mutation(s) in nsp13 Helicase | EC50 (µM) | Fold-Change vs. Wild-Type |
| Wild-Type | None | 1.2 | 1.0 |
| Mutant X | A336V | 8.4 | 7.0 |
| Mutant Y | M421I | 15.6 | 13.0 |
| Mutant Z | A336V + M421I | 78.0 | 65.0 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Virus by Serial Passage
This protocol describes a general method for generating antiviral-resistant viruses in cell culture.
-
Initial EC50 Determination: Determine the EC50 of this compound against the wild-type virus using a plaque reduction assay or other suitable method.
-
Passage 1: Infect a confluent monolayer of susceptible host cells with the wild-type virus at a low MOI (e.g., 0.01) in the presence of this compound at a sub-inhibitory concentration (e.g., 0.5x EC50).
-
Incubation: Incubate the cells until a cytopathic effect (CPE) is observed.
-
Harvest: Harvest the virus-containing supernatant.
-
Subsequent Passages: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of this compound (e.g., 2-fold increments).
-
Monitoring Resistance: Periodically, titer the harvested virus and determine its EC50 for this compound. Continue passaging until a significant increase in the EC50 (e.g., >10-fold) is observed.
-
Plaque Purification: Once resistance is established, plaque purify the resistant virus to obtain a clonal population.
-
Sequencing: Extract viral RNA from the purified resistant virus and sequence the helicase gene to identify mutations.
Protocol 2: Plaque Reduction Assay for EC50 Determination
This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in a virus-appropriate medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Pre-incubate the diluted virus with the various concentrations of this compound for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 3: MTT Assay for Cytotoxicity (CC50) Determination
This colorimetric assay measures the effect of a compound on cell viability.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include cell-only (no drug) and media-only (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the no-drug control. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: this compound inhibits viral replication by targeting the helicase-mediated unwinding of dsRNA.
Caption: A logical workflow for troubleshooting decreased this compound efficacy in viral assays.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serial viral passage and reverse genetics protocol for identifying the antiviral drug targets of EV-D68 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ML283 and Other HCV Helicase Inhibitors
The Hepatitis C Virus (HCV) NS3 helicase is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] The NS3 protein possesses both protease and helicase activities, which are essential for processing the viral polyprotein and unwinding RNA intermediates during replication.[3][4] This guide provides a detailed comparison of ML283, a potent and specific NS3 helicase inhibitor, with other known inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent inhibitor of the HCV NS3 helicase, developed from the structural components of the dyes thioflavine S and primuline.[3] It has demonstrated the ability to penetrate cells and inhibit HCV replication with no significant cytotoxicity. A key advantage of this compound and its derivatives is their enhanced specificity for the HCV helicase compared to other non-specific inhibitors that may interact with cellular nucleic acid enzymes.
Comparative Performance of HCV Helicase Inhibitors
The efficacy of various HCV helicase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%, while the EC50 measures the concentration needed for a 50% response. The Ki is the inhibition constant, describing the binding affinity of an inhibitor to an enzyme.
Below is a summary of reported values for this compound and a selection of other HCV helicase inhibitors.
| Inhibitor Class | Compound | Target Assay | IC50 / Ki / EC50 | Reference |
| Benzothiazole Derivative | This compound (CID 50930730) | HCV Replicon | EC50: 10 µM | |
| SSB Counterscreen | >30-fold specificity for NS3h | |||
| Benzotriazoles | TBBT | In vitro Helicase Assay | IC50: 20 µM | |
| HCV Replicon | IC50: 60-65 µM | |||
| DRBT | In vitro Helicase Assay | IC50: 1.5 µM | ||
| HCV Replicon | IC50: 10-53 µM | |||
| Acridone Derivatives | Acridone-4-carboxylic acid | In vitro Helicase Assay | IC50: 4 µM | |
| HCV Replicon | IC50: 10 µM | |||
| Peptide | p14 peptide | DNA Unwinding | IC50: 200 nM | |
| HCV Replicon | IC50: 83 µM | |||
| Tropolone Derivative | Best Derivative | DNA Unwinding | IC50: 18 µM | |
| Miscellaneous | QU663 | RNA-binding | Ki: 750 nM | |
| Aurintricarboxylic acid (ATA) | FP-based DNA binding | IC50: 1.4 µM | ||
| Suramin sodium salt | FP-based DNA binding | IC50: 3.6 µM |
Mechanisms of Inhibition
HCV helicase inhibitors can be classified based on their mechanism of action, primarily targeting one of the key functional sites of the enzyme.
-
ATP-Binding Site Inhibitors: These compounds compete with ATP, preventing the hydrolysis that fuels the helicase's motor function.
-
RNA-Binding Site Inhibitors: These molecules block the helicase from binding to its nucleic acid substrate, thereby preventing unwinding. QU663 and the p14 peptide are thought to bind to the RNA-binding cleft.
-
Allosteric Inhibitors: These inhibitors bind to a site other than the active sites, inducing a conformational change that inactivates the enzyme.
Key Experimental Protocols
The evaluation and comparison of HCV helicase inhibitors rely on a set of specialized biochemical and cell-based assays.
Molecular Beacon-Based Helicase Assay (MBHA)
This is a high-throughput, real-time assay used to directly measure helicase-catalyzed strand separation.
Principle: The assay uses a DNA or RNA substrate consisting of a hairpin-forming oligonucleotide (the "molecular beacon") labeled with a fluorophore on one end and a quencher on the other. This beacon is annealed to a longer single-stranded oligonucleotide, which provides a loading tail for the helicase. In the annealed state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. When the helicase unwinds the duplex, the beacon is displaced, it refolds into its hairpin structure, separating the fluorophore and quencher and causing a measurable increase (or in some setups, a decrease) in fluorescence.
Methodology:
-
The molecular beacon substrate is incubated in a reaction buffer.
-
The test compound (inhibitor) and the HCV NS3 helicase enzyme are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
Fluorescence is monitored over time using a plate reader.
-
Inhibitor potency is determined by measuring the reduction in the rate of fluorescence change compared to a no-inhibitor control.
Fluorescence Polarization (FP)-Based Nucleic Acid Binding Assay
This assay is used to identify compounds that disrupt the binding of the helicase to its nucleic acid substrate.
Principle: A small, fluorescently labeled single-stranded DNA or RNA oligonucleotide (probe) is used. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When the much larger helicase protein binds to the probe, the tumbling of the complex is significantly slower, leading to a high fluorescence polarization signal. Inhibitors that prevent this binding will result in a decrease in the FP signal.
Methodology:
-
A reaction mixture is prepared containing buffer, the fluorescently labeled oligonucleotide probe, and the test compound.
-
The HCV NS3 helicase is added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
A decrease in FP signal relative to the control (no inhibitor) indicates inhibition of binding.
Cell-Based HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within human cells.
Principle: A human liver cell line is engineered to contain an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell but cannot produce new virus particles. The replicon is often tagged with a reporter gene, such as Renilla or Firefly luciferase. The level of reporter gene expression directly correlates with the level of HCV RNA replication.
Methodology:
-
HCV replicon-containing cells are seeded in microplates.
-
The cells are treated with various concentrations of the test compound.
-
After an incubation period (e.g., 48-72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured.
-
A parallel cytotoxicity assay (e.g., measuring ATP levels with a Firefly luciferase-based viability assay) is performed to ensure that the observed reduction in replication is not due to cell death.
-
The EC50 value (the concentration that inhibits replication by 50%) is calculated.
Signaling Pathway Involvement
Beyond its direct role in viral replication, the HCV NS3 protein can interact with and modulate host cell signaling pathways, potentially contributing to HCV-associated liver disease. It has been reported that the NS3 protein can activate the Notch signaling pathway by binding to the transcription factor SRCAP (Snf2-related CBP activator protein) and the related p400 protein. This interaction can lead to the activation of the Hes-1 promoter, a downstream target of Notch signaling, which is involved in cell differentiation and proliferation.
References
- 1. Helicase inhibitors as specifically targeted antiviral therapy for hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
A Comparative Analysis of the Antiviral Efficacy of ML283 and Ebselen
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral properties of ML283 and ebselen, focusing on their efficacy against SARS-CoV-2. The information presented is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
In the ongoing search for effective antiviral therapeutics, two compounds, this compound and ebselen, have emerged as inhibitors of critical viral enzymes. While both exhibit antiviral properties, they target different components of the viral replication machinery. This guide delves into their respective mechanisms, presents available quantitative data on their efficacy, and outlines the experimental protocols used to generate this data.
Mechanism of Action: Targeting Different Viral Enzymes
Ebselen , an organoselenium compound, exerts its antiviral effects by inhibiting two key cysteine proteases of SARS-CoV-2: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro)[1][2]. These proteases are essential for the cleavage of the viral polyproteins into functional non-structural proteins, which are vital for viral replication and transcription[3][4]. By covalently binding to the cysteine residues in the active sites of these enzymes, ebselen effectively blocks their function and halts the viral life cycle[5].
This compound , on the other hand, is an inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase. The nsp13 helicase is a crucial enzyme that unwinds the viral RNA duplexes during replication and transcription. By inhibiting the helicase activity, this compound prevents the separation of the RNA strands, thereby disrupting the synthesis of new viral RNA.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the available quantitative data for the antiviral efficacy of this compound and ebselen against SARS-CoV-2. It is important to note that the compounds target different viral enzymes, and the assays used to determine their efficacy may vary.
| Compound | Target | Assay Type | Metric | Value (µM) | Cell Line | Reference |
| This compound | SARS-CoV-2 Helicase (nsp13) | Molecular Beacon Helicase Assay | IC50 | Data not available in a directly comparable format | - | |
| Ebselen | SARS-CoV-2 Mpro | FRET-based Assay | IC50 | 0.67 | - | |
| SARS-CoV-2 PLpro | FRET-based Assay | IC50 | ~2 | - | ||
| SARS-CoV-2 Antiviral Activity | Cell-based Assay | EC50 | 4.67 | Vero | ||
| SARS-CoV-2 Antiviral Activity | Cell-based Assay | EC50 | 2.6 - 3.8 | Calu-3 | ||
| SARS-CoV-2 Antiviral Activity | Cell-based Assay | EC50 | 24.61 | HPAepiC |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biochemical function by 50%. EC50 (half-maximal effective concentration) measures the concentration of a drug that provides 50% of its maximal effect in a cell-based assay. A direct comparison of IC50 and EC50 values should be made with caution as they represent different aspects of a drug's activity.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay (for Ebselen)
This assay is commonly used to screen for inhibitors of viral proteases.
Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compound (ebselen) and controls.
-
-
Assay Procedure:
-
Add the test compound and Mpro enzyme to a 96-well plate and incubate.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence signal.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
Principle: The formation of plaques (clear zones of cell death) caused by viral infection is visualized and quantified. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.
Protocol Outline:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero E6, Calu-3) in 6-well or 12-well plates and grow to confluence.
-
-
Virus Infection and Treatment:
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of SARS-CoV-2.
-
After a short adsorption period, remove the virus inoculum and add media containing the different concentrations of the test compound.
-
-
Plaque Visualization:
-
After incubation for 2-3 days, fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear areas.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of Ebselen against SARS-CoV-2.
Caption: Mechanism of action of this compound against SARS-CoV-2.
Caption: General experimental workflow for antiviral efficacy testing.
Conclusion
This compound and ebselen represent two distinct strategies for combating SARS-CoV-2 by targeting different essential viral enzymes. Ebselen has demonstrated activity against the viral proteases Mpro and PLpro, with several studies providing quantitative data on its inhibitory and antiviral effects. This compound shows promise as an inhibitor of the viral helicase nsp13, though more comprehensive data on its cell-based antiviral efficacy is needed for a direct comparison with ebselen. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a framework for understanding and evaluating the antiviral potential of these and other emerging therapeutic candidates. Further head-to-head comparative studies using standardized assays would be invaluable for elucidating the relative therapeutic potential of these compounds.
References
- 1. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Helicase Inhibition: A Comparative Analysis of ML283 and Myricetin in Targeting SARS-CoV-2 nsp13
For Immediate Release
In the ongoing quest for effective antiviral therapeutics against SARS-CoV-2, the viral helicase nsp13 has emerged as a critical target due to its essential role in viral replication. This guide provides a detailed comparison of two prominent inhibitors of SARS-CoV-2 nsp13 helicase: the synthetic compound ML283 and the natural flavonoid Myricetin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their inhibitory profiles, supported by experimental data and detailed methodologies.
Performance Comparison of SARS-CoV-2 nsp13 Helicase Inhibitors
The inhibitory activities of this compound and Myricetin against the SARS-CoV-2 nsp13 helicase have been evaluated using distinct biochemical assays. This compound has been identified as a potent inhibitor of the helicase's unwinding activity, whereas Myricetin has been shown to inhibit both the unwinding and ATPase functions of the enzyme. The following tables summarize the quantitative data from discrete studies.
Note: The IC50 values presented below are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Target Activity | Assay Type | IC50 (µM) | Reference |
| This compound | Unwinding Activity | Molecular Beacon Helicase Assay | Potent Inhibition (Specific IC50 not publicly disclosed in the primary study) | [1] |
| Myricetin | Unwinding Activity | FRET-based Assay | Nanomolar Range | [2][3] |
| Myricetin | ATPase Activity | Colorimetric Assay | 2.71 ± 0.19 | [4] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The validation of helicase inhibitors typically follows a hierarchical approach, starting from broad screening to specific mechanistic studies. The general workflow involves initial high-throughput screening to identify potential inhibitors, followed by secondary assays to confirm their activity and determine their potency (IC50 values). Subsequent mechanistic studies elucidate how these inhibitors interfere with the helicase's function, for instance, by assessing their impact on ATP hydrolysis or substrate binding.
Caption: General workflow for the validation of helicase inhibitors.
This compound and its analogs have been shown to be potent inhibitors of the SARS-CoV-2 nsp13 helicase, with a modest impact on its ATPase activity. This suggests that this compound likely inhibits the unwinding of nucleic acids directly, possibly by binding to a site that is critical for the conformational changes required for strand separation, rather than competing with ATP at its binding site.[1]
In contrast, Myricetin has been demonstrated to inhibit both the ATPase and unwinding activities of the SARS-CoV helicase. This dual inhibition suggests that Myricetin may interfere with the enzyme's ability to utilize ATP for energy, which in turn prevents the unwinding of the nucleic acid duplex. The crystal structure of Myricetin bound to SARS-CoV-2 nsp13 has revealed a conserved allosteric binding site, providing a structural basis for its inhibitory action.
Caption: Comparative mechanisms of action for this compound and Myricetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for the key assays used to characterize this compound and Myricetin.
Molecular Beacon-Based Helicase Unwinding Assay
This assay is used to measure the nucleic acid unwinding activity of the helicase in real-time.
Principle: A molecular beacon is a short oligonucleotide with a fluorophore on one end and a quencher on the other. When annealed to a complementary strand, the fluorophore and quencher are separated, resulting in a fluorescent signal. Upon unwinding by the helicase, the molecular beacon is displaced and forms a hairpin structure, bringing the fluorophore and quencher in close proximity and quenching the fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer (e.g., 25 mM MOPS pH 6.5, 1.25 mM MgCl2, 5 µg/mL BSA, 0.001% (v/v) Tween20, 50 µM DTT), the molecular beacon DNA substrate (5 nM), and the SARS-CoV-2 nsp13 helicase enzyme (12.5 nM).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control to the reaction mixture. Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence decay curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Malachite Green-Based ATPase Assay
This colorimetric assay is used to measure the ATP hydrolysis activity of the helicase.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The released Pi forms a complex with malachite green and molybdate, resulting in a colored product that can be measured spectrophotometrically. The amount of color produced is directly proportional to the ATPase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the ATPase assay buffer, single-stranded DNA or RNA as a cofactor, and the SARS-CoV-2 nsp13 helicase enzyme.
-
Inhibitor Incubation: Add different concentrations of the test inhibitor (e.g., Myricetin) or a vehicle control (DMSO) to the wells and incubate for a specified time.
-
Reaction Initiation: Start the reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well. Incubate at room temperature for 15-30 minutes to allow the color to stabilize.
-
Absorbance Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of Pi released in each reaction. Calculate the IC50 value by plotting the percent inhibition of ATPase activity against the inhibitor concentration.
Conclusion
Both this compound and Myricetin demonstrate significant inhibitory effects on the SARS-CoV-2 nsp13 helicase, albeit through different primary mechanisms. This compound acts as a potent inhibitor of the unwinding function, while Myricetin targets both the ATPase and unwinding activities. This comparative guide provides a foundation for researchers to understand the validation of these inhibitors and to design further experiments to explore their therapeutic potential. The detailed protocols and workflow diagrams serve as a resource for the scientific community engaged in the discovery and development of novel antiviral agents.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of myricetin and scutellarein as novel chemical inhibitors of the SARS coronavirus helicase, nsP13 - PMC [pmc.ncbi.nlm.nih.gov]
ML283 Analogs as Potent Inhibitors of SARS-CoV-2 Helicase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of SARS-CoV-2 has necessitated the urgent development of effective antiviral therapies. One promising target for drug development is the viral helicase, NSP13, an essential enzyme for viral replication. The small molecule ML283, originally developed as an inhibitor of the hepatitis C virus helicase, and its analogs have demonstrated significant inhibitory activity against the SARS-CoV-2 NSP13 helicase. This guide provides a comparative analysis of this compound analogs and other NSP13 inhibitors, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Performance Comparison of this compound Analogs and Alternative Helicase Inhibitors
The inhibitory activities of this compound analogs and other reported SARS-CoV-2 helicase inhibitors are summarized in the table below. The data highlights the potency of various compounds, primarily measured by their half-maximal inhibitory concentration (IC50) in biochemical assays.
| Compound/Analog | Target Helicase | Assay Type | IC50 (µM) | Reference |
| This compound Analogs | ||||
| This compound | SARS-CoV-2 NSP13 | Molecular Beacon Helicase Assay | Potent Inhibition (Specific IC50 not provided) | [1][2][3] |
| Compound A16 | SARS-CoV-2 NSP13 | Fluorescence-based Assay | 1.25 | [4] |
| Compound B3 | SARS-CoV-2 NSP13 | Fluorescence-based Assay | 0.98 | [4] |
| Alternative Helicase Inhibitors | ||||
| SSYA10-001 | SARS-CoV NSP13 | FRET-based Helicase Assay | Non-competitive inhibitor | |
| Bananin | SARS-CoV NSP13 | ATPase and Helicase Assays | 2.3 (ATPase), 3.0 (Helicase) | |
| Myricetin | SARS-CoV-2 NSP13 | Biochemical Assays | Nanomolar range | |
| Quercetin | SARS-CoV-2 NSP13 | Biochemical Assays | Nanomolar range | |
| Kaempferol | SARS-CoV-2 NSP13 | Biochemical Assays | Nanomolar range | |
| Licoflavone C | SARS-CoV-2 NSP13 | Biochemical Assays | Micromolar range | |
| Punicalagin (PUG) | SARS-CoV-2 NSP13 | High-Throughput Screening | EC50: 0.196 (Vero cells), 0.347 (A549-ACE2 cells) | |
| FPA-124 | SARS-CoV-2 NSP13 | FRET-based Helicase Assay | 8.5 | |
| Suramin | SARS-CoV-2 NSP13 | FRET-based Helicase Assay | 0.94 | |
| IOWH-032 | SARS-CoV-2 NSP13 | ATPase and Helicase Assays | Low micromolar range | |
| Cepharanthine | SARS-CoV-2 NSP13 | ATPase Assay | 400 | |
| Lumacaftor | SARS-CoV-2 NSP13 | ATPase Assay | 300 | |
| Vapreotide | SARS-CoV-2 NSP13 | DNA-unwinding Assay | ~10 | |
| Grazoprevir | SARS-CoV-2 NSP13 | DNA-unwinding Assay | ~2.5 | |
| Simeprevir | SARS-CoV-2 NSP13 | DNA-unwinding Assay | ~1.25 |
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
This compound and its analogs are derivatives of a 1,3,5-triazine scaffold. The synthesis generally involves a sequential nucleophilic substitution of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different amine nucleophiles.
Step 1: Monosubstitution
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the first amine nucleophile (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 equivalents) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the stirred triazine solution at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer and removal of the solvent under reduced pressure to yield the monosubstituted dichlorotriazine derivative.
Step 2: Disubstitution
-
Dissolve the monosubstituted 2,4-dichloro-6-(substituted)-1,3,5-triazine (1 equivalent) in an anhydrous solvent like THF.
-
Add the second amine nucleophile (1.1 equivalents) followed by a non-nucleophilic base like DIEA (1.1 equivalents).
-
The reaction is typically carried out at room temperature or with gentle heating (35-75°C) to facilitate the substitution of the second chlorine atom.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up involves removing the solvent, redissolving the residue in a suitable organic solvent, washing with water to remove salts, drying the organic layer, and concentrating to obtain the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Molecular Beacon Helicase Assay (MBHA) for Inhibitor Screening
This fluorescence-based assay is used to measure the unwinding activity of helicase and the inhibitory effect of compounds like this compound analogs.
Principle: A molecular beacon is a short oligonucleotide with a fluorophore on one end and a quencher on the other. It is annealed to a longer complementary strand to form a duplex. In this state, the fluorophore and quencher are separated, resulting in a high fluorescence signal. When the helicase unwinds the duplex, the molecular beacon is released and forms a hairpin structure, bringing the fluorophore and quencher in close proximity and causing fluorescence quenching. Inhibitors of the helicase will prevent this process, thus maintaining a high fluorescence signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer (e.g., 25 mM MOPS pH 6.5, 1.25 mM MgCl2), a DNA or RNA molecular beacon substrate (typically at a low nanomolar concentration), and the helicase enzyme (e.g., SARS-CoV-2 NSP13).
-
Compound Addition: Add the test compounds (this compound analogs or other inhibitors) at various concentrations to the wells of a microplate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP to the wells.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of the reaction for each compound concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
SARS-CoV-2 Replication and the Role of NSP13 Helicase
The following diagram illustrates the central role of the NSP13 helicase in the SARS-CoV-2 replication-transcription complex (RTC). Inhibition of NSP13 disrupts the unwinding of the viral RNA genome, a critical step for its replication and transcription, ultimately halting the production of new viral particles.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound analogs on NSP13 helicase.
General Synthesis Workflow for this compound Analogs
The synthesis of this compound analogs from cyanuric chloride is a stepwise process involving sequential nucleophilic substitutions.
Caption: General synthetic workflow for the preparation of this compound analogs.
References
- 1. Coronavirus helicases: attractive and unique targets of antiviral drug-development and therapeutic patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of ML283 Cross-Reactivity with Viral and Human Helicases
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of ML283 Specificity
This compound, a potent small molecule inhibitor, has garnered significant attention for its activity against viral helicases essential for the replication of pathogenic viruses. Initially identified as a selective inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, subsequent research has revealed its potent inhibitory effects against the SARS-CoV-2 nsp13 helicase. This guide provides a comprehensive comparison of this compound's activity against its primary viral targets and explores its cross-reactivity, or lack thereof, with other pertinent viral and human helicases. The presented data, experimental protocols, and pathway visualizations aim to equip researchers with the necessary information to evaluate the specificity of this compound and guide its application in drug discovery and virology research.
Quantitative Comparison of Inhibitory Activity
To facilitate a clear comparison of this compound's potency against different helicases, the following table summarizes the available half-maximal inhibitory concentration (IC50) values. The data highlights the compound's significant activity against its primary viral targets. Information on its activity against a broader range of human helicases remains a critical area for future investigation.
| Target Helicase | Organism | IC50 (µM) | Assay Type |
| NS3 Helicase | Hepatitis C Virus (HCV) | 2.6 | Not specified |
| nsp13 Helicase | SARS-CoV-2 | 5.3 | Molecular Beacon Helicase Assay |
| ATPase | Dengue Virus (DENV) | 4.0 | Not specified |
| WRN, BLM, DDX3, FANCJ | Human | Data not available | - |
Note: The absence of data for human helicases underscores the need for comprehensive selectivity profiling to fully characterize the therapeutic window of this compound.
Experimental Methodologies
The determination of a compound's inhibitory activity is intrinsically linked to the experimental methodology employed. Below is a detailed protocol for a molecular beacon-based helicase assay, a fluorescence-based method utilized to determine the IC50 value of this compound against the SARS-CoV-2 nsp13 helicase.
Molecular Beacon-Based Helicase Assay (MBHA)
This assay continuously monitors the unwinding of a DNA or RNA duplex by a helicase.
Principle: A molecular beacon is a short oligonucleotide with a fluorophore on one end and a quencher on the other. When in a hairpin conformation, the fluorescence is quenched. This beacon is annealed to a longer, complementary single-stranded nucleic acid, forming a duplex and disrupting the hairpin, resulting in a fluorescent signal. A helicase unwinds this duplex, releasing the molecular beacon, which refolds into its hairpin structure, leading to a decrease in fluorescence. The rate of this fluorescence decrease is proportional to the helicase activity.
Materials:
-
Purified helicase enzyme (e.g., SARS-CoV-2 nsp13)
-
Molecular beacon DNA oligonucleotide with 5'-fluorophore (e.g., Cy3 or FAM) and 3'-quencher (e.g., Dabcyl or BHQ)
-
Complementary single-stranded DNA or RNA oligonucleotide
-
Assay Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl2, 50 mM KCl, 1 mM DTT, and 0.1 mg/mL BSA
-
ATP solution
-
This compound or other test compounds dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Substrate Annealing: Prepare the helicase substrate by mixing the molecular beacon and the complementary oligonucleotide in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then slowly cool to room temperature.
-
Reaction Mixture Preparation: In each well of the 384-well plate, prepare a reaction mixture containing the helicase enzyme and the annealed substrate in the assay buffer.
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore. Initiate the helicase reaction by injecting a solution of ATP into each well to a final concentration of 5 mM.
-
Data Acquisition: Monitor the decrease in fluorescence intensity over time.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration by determining the slope of the linear portion of the fluorescence decay curve. Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context of this compound's targets and the experimental logic, the following diagrams have been generated using Graphviz.
Signaling Pathways
The viral helicases targeted by this compound are integral to the viral life cycle and interact with host cell machinery.
Caption: Interaction of HCV NS3 with the host Notch signaling pathway.
Caption: SARS-CoV-2 nsp13's role in replication and immune evasion.
Experimental Workflow
The logical flow of experiments to determine the cross-reactivity of a compound like this compound is crucial for a thorough evaluation.
Caption: Workflow for assessing helicase inhibitor cross-reactivity.
ML283 selectivity profiling against host factors
A Comprehensive Guide to the Selectivity Profile of ML283 Against Host Factors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This compound, a potent inhibitor of the hepatitis C virus (HCV) NS3 helicase, has also been identified as an inhibitor of the SARS-CoV-2 nsp13 helicase.[1][2] This guide provides a detailed comparison of this compound's selectivity profile against various host factors, supported by available experimental data.
Quantitative Selectivity Data
The selectivity of this compound has been assessed against its primary viral target and a limited number of host-related activities. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: Potency and Selectivity of this compound
This table outlines the inhibitory concentration (IC50) of this compound against its primary target, HCV NS3 helicase, and its activity against a DNA-binding dye, which serves as a counterscreen to identify non-specific interactions.
| Target/Assay | IC50 (µM) | Fold Selectivity | Assay ID (AID) | Substance ID (SID) |
| HCV Helicase 1b(con1) | 2.6 ± 1 | >38 | 602275 | 114279600 |
| SYBR Green I stained DNA | >100 | 114279600 |
Data sourced from the NIH Probe Report for this compound.[3]
Table 2: Comparative Potency of this compound and Analogs against HCV Helicase and Associated Activities
This table compares the potency of this compound and a related analog across different HCV genotypes and the associated ATPase and protease functions of the NS3 protein.
| Compound ID (CID) | Solubility (µM) | Helicase 1b(con1) IC50 (µM) | ATPase IC50 (µM) | Helicase 2a(JFH1) IC50 (µM) | Protease IC50 (µM) |
| This compound (50930730) | 0.39 | 2.6 ± 1 | 74 ± 7 | 3.9 ± 1 | >100 |
| Analog (49849293) | 4.5 | 2.7 ± 0.7 | 30 ± 6 | 2.3 ± 0.6 | >100 |
Data sourced from the NIH Probe Report for this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize the selectivity of this compound.
HCV NS3 Helicase Inhibition Assay (Molecular Beacon-Based)
This fluorescence resonance energy transfer (FRET)-based assay monitors the unwinding of a DNA duplex by the HCV NS3 helicase in real-time.
Materials:
-
HCV NS3h protein (genotype 1b)
-
Molecular Beacon Helicase Assay (MBHA) substrate (fluorescently labeled DNA oligonucleotide)
-
Assay Buffer: 25 mM MOPS (pH 6.5), 1.25 mM MgCl₂, 0.05 mM DTT, 0.01% Tween-20, 5 µg/mL BSA
-
ATP solution (10 mM)
-
This compound and control compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare the reaction mixture in the assay buffer containing 5 nM MBHA substrate and 12.5 nM NS3h protein.
-
Add this compound or control compounds to the wells. The final DMSO concentration should be kept at 5%.
-
Incubate the plate at room temperature for a specified period to allow for compound binding to the enzyme.
-
Initiate the helicase reaction by adding ATP to a final concentration of 1 mM.
-
Monitor the increase in fluorescence in real-time using a plate reader. The unwinding of the duplex separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the compound concentration.[5]
SYBR Green I DNA Binding Assay (Counterscreen)
This assay is used to identify compounds that non-specifically interact with DNA, which can lead to false-positive results in DNA-based assays.
Materials:
-
SYBR Green I dye
-
Double-stranded DNA (dsDNA)
-
Assay Buffer: 1x TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
This compound and control compounds dissolved in DMSO
-
Microplates suitable for fluorescence measurement
Procedure:
-
Prepare a working solution of SYBR Green I dye diluted in the assay buffer.
-
Add dsDNA to the wells of the microplate.
-
Add this compound or control compounds at various concentrations.
-
Add the SYBR Green I working solution to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorospectrometer. Compounds that displace SYBR Green I from DNA will cause a decrease in fluorescence.
Signaling Pathways and Experimental Workflows
Visualizing the context in which this compound acts and the methods used to assess its selectivity can provide a clearer understanding of its biological activity.
Caption: this compound targets the HCV NS3 helicase, a key enzyme in viral RNA replication.
Caption: A typical workflow to determine the selectivity profile of a compound like this compound.
References
- 1. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3 Helicase Inhibitor Discovery - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of Inhibitors Targeting the Hepatitis C Virus NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular On-Target Engagement of ML283: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current knowledge on the small molecule inhibitor ML283 and its on-target engagement in a cellular context. While this compound has been identified as a potent biochemical inhibitor of the SARS-CoV-2 helicase (nsp13), this document outlines the necessary experimental approaches to confirm its activity within living cells, a critical step in the validation of any potential therapeutic. We compare this compound with other known nsp13 inhibitors and provide detailed protocols for state-of-the-art cellular target engagement assays.
This compound: From Biochemical Potency to Cellular Validation
This compound was initially discovered as an inhibitor of the hepatitis C virus (HCV) helicase and has since been shown to be a potent inhibitor of the SARS-CoV-2 nsp13 helicase in biochemical assays.[1][2] The nsp13 helicase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. However, the complex environment within a cell, including factors like membrane permeability and competing endogenous molecules, can significantly impact a compound's efficacy.[3][4] Therefore, confirming that this compound engages its nsp13 target within intact cells is a pivotal step in its development as a potential antiviral agent.
Comparative Analysis of SARS-CoV-2 nsp13 Helicase Inhibitors
Several compounds have been identified as inhibitors of the SARS-CoV-2 nsp13 helicase. The following table summarizes their biochemical potencies. It is important to consider that variations in assay conditions can influence the reported IC50 values.
| Compound | Assay Type | IC50 (µM) |
| This compound | Molecular Beacon Helicase Assay (MBHA) | Potent[2] |
| Ebselen | ATPase Assay | - |
| SSYA-100-01 | FRET-based helicase assay | 1.1 |
| Myricetin | FRET-based helicase assay | 8.4 |
| FPA124 | FRET-based helicase assay | 8.5 |
| Suramin | FRET-based helicase assay | 0.94 |
| Cepharanthine | ATPase Assay | 400 |
| Lumacaftor | ATPase Assay | 300 |
Key Experimental Protocols for Target Engagement
While biochemical assays are essential for initial screening, cellular target engagement assays provide direct evidence of a compound's interaction with its target in a more biologically relevant setting.
Biochemical Assay: Molecular-Beacon-Based Helicase Assay (MBHA)
This in vitro assay was instrumental in identifying the inhibitory activity of this compound against SARS-CoV-2 nsp13.
Principle: The assay utilizes a molecular beacon, a hairpin-shaped oligonucleotide with a fluorophore and a quencher. The helicase activity unwinds the hairpin, separating the fluorophore from the quencher and leading to a detectable increase in fluorescence.
Protocol:
-
Reaction Setup: A reaction mixture is prepared with an appropriate buffer, ATP, and the molecular beacon substrate.
-
Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.
-
Reaction Initiation: The reaction is started by the addition of purified SARS-CoV-2 nsp13 helicase.
-
Signal Detection: The fluorescence intensity is monitored over time.
-
Data Analysis: The rate of fluorescence increase is used to determine the helicase activity, and the IC50 value of the inhibitor is calculated.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target binding in intact cells. The underlying principle is that the binding of a ligand increases the thermal stability of the target protein.
A Proposed CETSA Protocol for this compound and nsp13:
-
Cell Treatment: Live cells expressing nsp13 are incubated with different concentrations of this compound or a vehicle control.
-
Thermal Challenge: The cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Target Detection: The amount of soluble nsp13 in the supernatant is quantified, typically by Western blot or ELISA.
-
Data Interpretation: A shift in the melting curve of nsp13 to higher temperatures in the presence of this compound indicates direct target engagement. An isothermal dose-response format can also be used to determine the cellular potency.
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive, cell-based method that measures the binding of a compound to a target protein in real-time.
A Proposed NanoBRET™ Protocol for this compound and nsp13:
-
Engineered Cell Line: A cell line is engineered to express the nsp13 protein fused to a bright NanoLuc® luciferase.
-
Fluorescent Tracer: A specific, cell-permeable fluorescent ligand (tracer) for nsp13 is required.
-
Competitive Binding: The engineered cells are treated with the tracer and varying concentrations of a test compound like this compound.
-
BRET Measurement: When the tracer binds to the NanoLuc®-nsp13 fusion protein, bioluminescence resonance energy transfer (BRET) occurs. If this compound competes for the same binding site, it will displace the tracer, leading to a decrease in the BRET signal.
-
Potency Determination: The concentration-dependent decrease in the BRET signal is used to calculate the cellular IC50 for target engagement.
Visualizing the Molecular Interactions and Experimental Plans
To better understand the context of this compound's action, the following diagrams illustrate the signaling pathways modulated by its target, nsp13, and the general workflow for confirming on-target engagement.
Caption: Signaling pathways modulated by SARS-CoV-2 nsp13 helicase.
Caption: General workflow for confirming on-target engagement of a compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analogs of NIH Molecular Probe this compound Are Potent SARS-CoV-2 Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
Navigating the Challenge of Resistance: A Comparative Analysis of the HCV Helicase Inhibitor ML283
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in the development of effective antiviral therapies. ML283, a potent inhibitor of the Hepatitis C Virus (HCV) NS3 helicase, represents a promising therapeutic avenue. However, the potential for the development of resistance mutations necessitates a thorough understanding of its performance relative to other antiviral strategies. This guide provides a comparative analysis of this compound, contextualized within the broader landscape of HCV NS3 helicase inhibitor resistance.
While specific resistance mutations to this compound have not been extensively documented in publicly available literature, an analysis of resistance mechanisms against other HCV NS3 helicase inhibitors can provide valuable insights. By examining the binding sites and modes of action of related compounds, we can anticipate potential resistance pathways for this compound and evaluate its standing against alternative therapies.
Comparative Efficacy of HCV Helicase Inhibitors
The following table summarizes the potency of this compound and other representative HCV NS3 helicase inhibitors against wild-type helicase enzymes. This baseline activity is a critical factor in the initial stages of drug efficacy assessment.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | HCV NS3 Helicase (Genotype 1b, con1) | Helicase Assay | 2.6 ± 1 | [1] |
| This compound | HCV NS3 Helicase (Genotype 2a, JFH1) | Helicase Assay | 3.9 ± 1 | [1] |
| (BIP)2B | HCV NS3 Helicase (Genotypes 1a, 1b, 2a, 3a) | Unwinding Assay | Not specified | [2] |
| Tropolone Derivatives | HCV NS3 Helicase | DNA Unwinding | 3.4 - 17.8 | [2] |
| Acridone Derivatives | HCV NS3 Helicase | DNA Unwinding | 1.5 - 20 | [2] |
Understanding Potential Resistance Mechanisms
Resistance to HCV NS3 helicase inhibitors typically arises from amino acid substitutions that either directly interfere with inhibitor binding or alter the conformational dynamics of the enzyme, thereby reducing the inhibitor's effectiveness without significantly compromising the helicase's natural function. The NS3 helicase has several conserved domains and binding pockets, including the ATP-binding site and the nucleic acid-binding channel, which are potential hotspots for resistance mutations.
Mutations in residues lining these pockets can decrease the binding affinity of inhibitors. For instance, studies on other NS3/4A inhibitors have identified resistance-associated substitutions at key positions like Arginine 155, Alanine 156, and Aspartate 168. While these are primarily associated with the protease function of NS3, the close proximity and potential allosteric communication between the protease and helicase domains suggest that mutations in one could influence the function and inhibitor sensitivity of the other.
The diagram below illustrates the general signaling pathway of HCV replication and the points of inhibition for NS3 helicase inhibitors like this compound.
Caption: Simplified pathway of HCV replication highlighting the role of NS3 helicase and its inhibition by this compound.
Experimental Protocols
A critical component of resistance analysis is the ability to select for and characterize resistant mutants in vitro. The following outlines a general workflow for such an experimental investigation.
Caption: A generalized workflow for the in vitro selection and characterization of this compound-resistant HCV mutants.
Detailed Methodologies
1. In Vitro Resistance Selection:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Drug Treatment: Cells are treated with this compound at an initial concentration equivalent to its EC50. The concentration is gradually increased in a stepwise manner over several passages as resistance develops.
-
Isolation of Resistant Clones: Individual resistant colonies are isolated and expanded for further analysis.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell clones. The NS3 region of the HCV genome is amplified by RT-PCR and sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct by site-directed mutagenesis. The susceptibility of the mutant replicons to this compound is then determined by measuring the reduction in reporter gene expression (e.g., luciferase) or RNA levels in the presence of the inhibitor.
2. Helicase Activity Assay (Molecular Beacon-Based):
This assay is used to determine the in vitro potency of helicase inhibitors.
-
Principle: A fluorescently labeled hairpin DNA oligonucleotide (molecular beacon) is annealed to a longer, unlabeled DNA strand, creating a substrate for the helicase. The proximity of the fluorophore and a quencher on the molecular beacon results in low fluorescence.
-
Procedure: The helicase enzyme is incubated with the inhibitor. The reaction is initiated by the addition of the DNA substrate and ATP. As the helicase unwinds the duplex, the molecular beacon is released and forms a hairpin structure, separating the fluorophore and quencher and leading to an increase in fluorescence.
-
Data Analysis: The rate of the reaction is measured by monitoring the change in fluorescence over time. The IC50 value is calculated by plotting the initial reaction velocities against a range of inhibitor concentrations.
Logical Relationship of Resistance Development
The development of resistance is a multifactorial process influenced by the inhibitor's binding affinity, its mechanism of action, and the genetic plasticity of the virus. The following diagram illustrates the logical relationship leading to the selection of resistant viral populations.
Caption: The logical steps illustrating how antiviral treatment can lead to the selection of resistant viral strains.
Conclusion and Future Directions
While this compound demonstrates potent inhibition of the HCV NS3 helicase, the potential for resistance remains a key consideration for its clinical development. The absence of specific resistance data for this compound highlights an important area for future research. In vitro selection studies are crucial to identify the genetic determinants of resistance and to understand the cross-resistance profile of this compound with other HCV inhibitors. Such studies will provide invaluable information for designing combination therapies that can effectively suppress viral replication and overcome the challenge of drug resistance. The experimental frameworks provided in this guide offer a roadmap for these essential investigations.
References
Head-to-Head Comparison of ML283 Derivatives as SARS-CoV-2 Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the NIH molecular probe ML283 and its derivatives as potent inhibitors of the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase. The nsp13 helicase is a critical enzyme for viral replication and a promising target for antiviral drug development. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of this compound and its derivatives against SARS-CoV-2 nsp13 helicase. The data is compiled from various studies and presented to facilitate a direct comparison of the compounds' performance in different biochemical and cell-based assays.
| Compound | Molecular Beacon Helicase Assay IC50 (µM) | ATPase Assay IC50 (µM) | Reference |
| This compound | Potent Inhibitor (Specific value not provided) | Modest Impact | [1] |
| This compound Analogs | Many are potent inhibitors | Modest Impact | [1] |
| SSYA10-001 | 0.046 | - | [2] |
| Myricetin | 0.41 | >30 | |
| Quercetin | 0.53 | >30 | |
| Kaempferol | - | - | |
| Flavanone | - | - | |
| Licoflavone C | Micromolar activity | Micromolar activity |
Note: While the seminal paper on this compound analogs as SARS-CoV-2 helicase inhibitors notes their potency in the molecular beacon assay, specific IC50 values for a range of derivatives were not provided in the primary publication or its supplementary materials.[1] The table includes other known SARS-CoV-2 helicase inhibitors for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound derivatives are provided below. These protocols are essential for reproducing and building upon the presented findings.
Molecular Beacon-Based Helicase Assay
This high-throughput, fluorescence-based assay directly measures the unwinding activity of the helicase.
Principle: A single-stranded DNA oligonucleotide molecular beacon, with a fluorophore on one end and a quencher on the other, is annealed to a longer complementary oligonucleotide. In this double-stranded state, the fluorophore is quenched. Upon unwinding by the helicase in the presence of ATP, the molecular beacon is released and forms a hairpin structure, bringing the fluorophore and quencher in close proximity and resulting in a decrease in fluorescence. The rate of fluorescence decrease is proportional to the helicase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM MOPS (pH 6.5), 2 mM MgCl₂, 25 nM of purified SARS-CoV-2 nsp13 helicase, and 5 nM of the molecular beacon substrate.
-
Compound Addition: Add the test compounds (this compound derivatives or other inhibitors) at various concentrations to the reaction mixture in a 96-well plate format.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 0.5 mM.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence in real-time using a fluorescence plate reader. Measurements are typically taken every 40 seconds.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence decay curve. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biochemical ATPase Assay
This assay measures the ATP hydrolysis activity of the helicase, which is coupled to its unwinding function.
Principle: The helicase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay. A decrease in Pi production in the presence of an inhibitor indicates inhibition of the helicase's ATPase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified SARS-CoV-2 nsp13 helicase with the test compounds at varying concentrations in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and add a malachite green-molybdate reagent. This reagent forms a colored complex with the free inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the IC50 values for the inhibitors by plotting the percentage of ATPase inhibition against the inhibitor concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: SARS-CoV-2 nsp13 Helicase Inhibition and Downstream Host Signaling Pathways.
Caption: General Experimental Workflow for Evaluating this compound Derivative Efficacy.
References
Safety Operating Guide
Navigating the Safe Disposal of ML283: A Guide for Laboratory Professionals
Summary of Known ML283 Chemical Data
| Property | Value/Information |
| Chemical Name | This compound |
| Mechanism of Action | Potent, selective inhibitor of the helicase encoded by the hepatitis C virus.[1] Also shown to be a potent inhibitor of the SARS-CoV-2 helicase.[1][2] |
| Physicochemical Properties | Reported to have good physicochemical and pharmacokinetic properties and to be non-toxic in the context of its molecular probe report.[2] |
| Solubility | Specific solubility data for this compound was not found in the provided search results. For similar research compounds, solubility is often determined in solvents like DMSO and ethanol.[3] |
Safety Operating Procedures
Adherence to proper safety protocols is the first line of defense against accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory to protect against splashes and contamination.
Experimental Protocols: Disposal and Decontamination
The following are generalized protocols for the disposal of potent chemical compounds. These should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Disposal of Unused Solid this compound
-
Consult Your EHS Office: Before initiating disposal, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.
-
Proper Packaging: Ensure the original container of this compound is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label must include the chemical name ("this compound") and any known hazard warnings.
-
Hazardous Waste Stream: Dispose of solid this compound as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.
-
Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Contaminated glassware and surfaces should first be rinsed with a suitable solvent that can solubilize this compound (e.g., ethanol or DMSO). This rinsate must be collected as hazardous waste.
-
Secondary Wash: Following the initial solvent rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with water as the final step.
Disposal Workflow for Chemical Compounds
The following diagram illustrates a generalized workflow for the proper disposal of solid and liquid chemical waste in a laboratory setting.
Caption: General Disposal Workflow for this compound and Similar Compounds.
By adhering to these general guidelines and consulting with your institutional safety office, you can ensure the safe handling and proper disposal of this compound and other potent research chemicals, thereby protecting yourself, your colleagues, and the environment.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
